4-Amino-5-bromo-2-thiophenecarboxylic acid
Description
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Properties
IUPAC Name |
4-amino-5-bromothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c6-4-2(7)1-3(10-4)5(8)9/h1H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJRQBYVIMZIIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1N)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70527618 | |
| Record name | 4-Amino-5-bromothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70527618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89499-42-3 | |
| Record name | 4-Amino-5-bromo-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89499-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-bromothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70527618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: 4-Amino-5-bromo-2-thiophenecarboxylic acid
CAS Number: 89499-42-3
This technical guide provides a comprehensive overview of 4-Amino-5-bromo-2-thiophenecarboxylic acid, a key building block for researchers, scientists, and professionals in drug development and materials science.
Chemical and Physical Properties
This compound is a substituted thiophene derivative with the molecular formula C₅H₄BrNO₂S.[1][2] Its structure, featuring an amino group, a bromine atom, and a carboxylic acid moiety on the thiophene ring, makes it a versatile intermediate in organic synthesis.
| Property | Value | Reference |
| CAS Number | 89499-42-3 | [1] |
| Molecular Formula | C₅H₄BrNO₂S | [1][2] |
| Molecular Weight | 222.06 g/mol | [2] |
| Appearance | Powder or liquid | |
| Purity | Typically ≥95% | [1][2] |
| Boiling Point | 439.3°C (Predicted) | [3] |
| Storage Temperature | 2-8°C | [3] |
Synthesis and Purification
A plausible synthetic pathway is outlined below:
References
4-Amino-5-bromo-2-thiophenecarboxylic acid molecular weight
An In-depth Technical Guide to 4-Amino-5-bromo-2-thiophenecarboxylic acid
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides an illustrative synthetic protocol, and explores its applications, particularly in the realm of drug development. The information is tailored for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Chemical and Physical Properties
This compound is a substituted thiophene derivative. The presence of an amino group, a bromine atom, and a carboxylic acid function on the thiophene ring makes it a versatile building block for the synthesis of more complex molecules. A summary of its key quantitative data is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₄BrNO₂S | [1][2] |
| Molecular Weight | 222.06 g/mol | [1][2][3] |
| CAS Number | 89499-42-3 | [1][2] |
| Purity | ≥95% | [1][2] |
| Storage Temperature | 2-8°C | [3] |
| Boiling Point | 439.3°C | [3] |
Table 1: Physicochemical Properties of this compound.
Synthesis and Experimental Protocols
Illustrative Synthetic Protocol: Synthesis of a Thiophene Carboxylic Acid Derivative
This protocol is based on general methods for the synthesis of thiophene carboxylic acids and their derivatives.
Objective: To synthesize a functionalized 2-thiophenecarboxylic acid.
Materials:
-
Thiophene or a suitable thiophene precursor
-
Carbon tetrachloride (CCl₄)
-
Methanol (CH₃OH)
-
A transition metal catalyst (e.g., Vanadium, Iron, or Molybdenum-containing catalysts)
-
Solvents for extraction and purification (e.g., diethyl ether, hexanes)
-
Reagents for work-up (e.g., sodium bicarbonate solution, brine)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the starting thiophene material, methanol, and carbon tetrachloride.
-
Catalyst Addition: Introduce the chosen transition metal catalyst to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain the temperature for a specified period, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired thiophene carboxylic acid derivative.
Applications in Drug Development
This compound serves as a crucial starting material in the synthesis of various pharmaceutical compounds. Its structural features allow for easy functionalization, making it a valuable precursor for creating active pharmaceutical ingredients (APIs) with a heterocyclic core.[3] It is particularly noted for its use in the development of anti-diabetic and anti-hypertensive drugs.[3]
The related compound, 5-bromothiophene-2-carboxylic acid, is a key precursor for novel bioactive molecules with potential antibacterial and spasmolytic activities.[4][5] This highlights the broader utility of brominated thiophene carboxylic acids in medicinal chemistry. The bromine atom can enhance interactions with biological targets, while the carboxylic acid group can be modified to improve solubility and bioavailability.[4]
Visualizations
Logical Workflow for Synthesis
The following diagram illustrates a generalized synthetic pathway starting from a simple thiophene to a functionalized thiophene carboxylic acid ester, based on documented chemical transformations.
References
- 1. This compound – Biotuva Life Sciences [biotuva.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound [myskinrecipes.com]
- 4. 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9 [benchchem.com]
- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 4-Amino-5-bromo-2-thiophenecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 4-Amino-5-bromo-2-thiophenecarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide combines reported values with standardized experimental protocols for analogous organic compounds to provide a comprehensive resource.
Core Physical Properties
This compound is a substituted thiophene, a class of sulfur-containing heterocyclic compounds that are key building blocks in the synthesis of pharmaceuticals and other functional materials.[1] Its structure, featuring amino, bromo, and carboxylic acid functional groups, makes it a versatile intermediate for further chemical modifications.[1]
Table 1: Summary of Physical Properties for this compound
| Property | Value | Source |
| CAS Number | 89499-42-3 | [2] |
| Molecular Formula | C₅H₄BrNO₂S | [2] |
| Molecular Weight | 222.06 g/mol | [1][2] |
| Boiling Point | 439.3°C | [1] |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols
Detailed experimental procedures for the determination of the physical properties of this compound are not extensively published. Therefore, this section outlines standard methodologies used for similar crystalline organic compounds.
1. Melting Point Determination
The melting point of a solid is a critical indicator of its purity. Pure crystalline solids typically exhibit a sharp melting point range.
-
Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or a Thiele tube with a calibrated thermometer.
-
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
-
For high accuracy, the determination is repeated at least twice, and the average value is reported.
-
2. Boiling Point Determination
While a boiling point is reported, it is likely a predicted value due to the high temperature, at which the compound may decompose. Experimental determination would typically be performed under reduced pressure.
-
Apparatus: Distillation apparatus with a vacuum pump, manometer, and a calibrated thermometer.
-
Procedure:
-
A sample of the compound is placed in a distillation flask with a few boiling chips.
-
The apparatus is assembled for vacuum distillation, ensuring all joints are properly sealed.
-
The system is evacuated to the desired pressure.
-
The flask is heated gently.
-
The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that pressure.
-
A nomograph can be used to correct the boiling point to standard pressure, although this is less accurate for high-boiling compounds.
-
3. Solubility Determination
Solubility is a key parameter for applications in drug development and synthesis.
-
Apparatus: Vials, analytical balance, magnetic stirrer, and a set of standard laboratory solvents.
-
Procedure (Tiered Approach):
-
Initial Screening: A small, accurately weighed amount of this compound (e.g., 10 mg) is added to a vial containing a known volume of solvent (e.g., 1 mL).
-
Mixing: The mixture is stirred vigorously at a controlled temperature (e.g., 25°C) for a set period.[3]
-
Observation: The solution is visually inspected for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble at that concentration.
-
Tiered Solvent System: A hierarchical approach is often used, starting with aqueous buffers at different pH values, followed by common organic solvents of varying polarity (e.g., ethanol, methanol, DMSO, dichloromethane).[3] The solubility of thiophene derivatives is generally higher in organic solvents than in water.[4][5]
-
Quantitative Analysis: For precise solubility measurement, the saturated solution is filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
-
4. Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure. A sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and the spectrum is recorded. The chemical shifts, coupling constants, and integration of the peaks provide detailed information about the arrangement of atoms.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A small amount of the solid sample is typically analyzed as a KBr pellet or using an ATR accessory. Characteristic absorption bands for the amino (N-H), carboxylic acid (O-H and C=O), and thiophene ring vibrations would be expected.[7]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).[8]
Synthetic Pathway and Applications
This compound is a valuable starting material in organic synthesis. Its functional groups allow for a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules for pharmaceuticals and materials science.
Below is a diagram illustrating a general synthetic workflow where this compound could be utilized as a precursor for the synthesis of a more complex substituted thiophene derivative.
Caption: General synthetic workflow utilizing this compound.
This workflow illustrates how the carboxylic acid group can be protected via esterification, followed by a palladium-catalyzed Suzuki coupling at the bromine position to introduce an aryl group. Subsequent hydrolysis of the ester reveals the carboxylic acid in the final product. This type of synthetic route is common in the development of novel compounds for drug discovery.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound – Biotuva Life Sciences [biotuva.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9 [benchchem.com]
An In-depth Technical Guide on the Solubility of 4-Amino-5-bromo-2-thiophenecarboxylic acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 4-Amino-5-bromo-2-thiophenecarboxylic acid. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound is publicly available at the time of this report. This document, therefore, provides a detailed, generalized experimental protocol for determining the solubility of a solid organic compound like this compound. Additionally, it includes a discussion on the potential applications of this compound in medicinal chemistry, particularly as a precursor for synthesizing pharmacologically active agents.
Section 1: Solubility Data
As of the latest search, no peer-reviewed studies or database entries containing quantitative solubility data (e.g., in g/L or mol/L) for this compound in common aqueous or organic solvents were identified. Researchers are advised to determine this data experimentally. The following sections provide a standard methodology for such a determination.
Table for Experimental Data Recording
The following table is provided as a template for researchers to systematically record their experimentally determined solubility data for this compound.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | |||
| Phosphate-Buffered Saline (pH 7.4) | |||
| Methanol | |||
| Ethanol | |||
| Dimethyl Sulfoxide (DMSO) | |||
| N,N-Dimethylformamide (DMF) | |||
| Acetone | |||
| Acetonitrile | |||
| Dichloromethane | |||
| Ethyl Acetate |
Section 2: Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a solid organic compound. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Materials
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks
Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent in which it is freely soluble (e.g., DMSO) for creating a standard curve for quantification.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent in a vial. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Equilibration: Tightly cap the vials and place them in a shaker or incubator at a constant temperature. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Dilution and Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC, UV-Vis).
-
Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility of the compound in the test solvent based on the measured concentration and the dilution factor.
Experimental Workflow Diagram
Section 3: Relevance in Drug Development
Aminothiophene derivatives, such as this compound, are valuable building blocks in medicinal chemistry. They serve as precursors for the synthesis of various heterocyclic compounds with a wide range of biological activities.
Synthesis of Thieno[2,3-d]pyrimidines
One important class of compounds synthesized from aminothiophenes are thieno[2,3-d]pyrimidines. These fused heterocyclic systems are structurally analogous to purines and have been extensively investigated as inhibitors of various protein kinases, which are key targets in cancer therapy. The amino and carboxylic acid functionalities on the thiophene ring allow for cyclization reactions to form the pyrimidine ring.
Role as Potential Kinase Inhibitors
Several studies have shown that thieno[2,3-d]pyrimidine derivatives can act as potent inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are implicated in tumor growth and angiogenesis. The development of novel kinase inhibitors is a major focus in oncology drug discovery.
Signaling Pathway Diagram
Navigating the Spectroscopic Landscape of 4-Amino-5-bromo-2-thiophenecarboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectra of 4-Amino-5-bromo-2-thiophenecarboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific compound, this document presents a comprehensive predicted ¹H and ¹³C NMR profile. These predictions are derived from established substituent effects on the thiophene ring, drawing upon spectral data from closely related analogues. This guide also outlines a detailed experimental protocol for the acquisition of NMR data and presents a logical workflow for the spectroscopic analysis of novel thiophene derivatives.
Predicted NMR Spectral Data
The chemical shifts for this compound have been estimated by considering the additive effects of the amino (-NH₂), bromo (-Br), and carboxylic acid (-COOH) substituents on the thiophene nucleus. Data from various substituted thiophenes, including bromothiophenes, aminothiophenes, and thiophenecarboxylic acids, were used to inform these predictions.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to exhibit three main signals: a singlet for the remaining thiophene ring proton, a broad singlet for the amine protons, and a broad singlet for the carboxylic acid proton. The predicted chemical shifts are summarized in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H3 | 6.5 - 7.0 | Singlet | The sole proton on the thiophene ring. |
| -NH₂ | 5.0 - 6.0 | Broad Singlet | Chemical shift can vary with solvent and concentration. |
| -COOH | 12.0 - 13.0 | Broad Singlet | Chemical shift is highly dependent on solvent and temperature. |
Solvent: DMSO-d₆
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five carbon atoms in the molecule. The estimated chemical shifts are detailed in Table 2. These predictions are based on the known effects of amino, bromo, and carboxyl groups on the carbon chemical shifts in aromatic and heteroaromatic systems.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 (-COOH) | 162 - 167 | Carbonyl carbon of the carboxylic acid. |
| C3 | 110 - 115 | Carbon adjacent to both the amino and carboxylic acid-bearing carbons. |
| C4 (-NH₂) | 145 - 150 | Carbon bearing the amino group. |
| C5 (-Br) | 95 - 100 | Carbon bearing the bromo group. |
| -COOH | 162 - 167 | Carbonyl carbon of the carboxylic acid. |
Solvent: DMSO-d₆
Experimental Protocols for NMR Data Acquisition
To obtain high-quality NMR spectra of this compound, the following detailed experimental protocols are recommended. These are based on standard procedures for the analysis of substituted thiophenes.[1]
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable protons (e.g., -NH₂ and -COOH).
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy
-
Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width: 15 ppm
-
Number of Scans: 16-32
-
Relaxation Delay: 2 seconds
-
Acquisition Time: 2-3 seconds
-
-
Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction.
¹³C NMR Spectroscopy
-
Spectrometer: A 100 MHz or higher frequency spectrometer (corresponding to a 400 MHz ¹H frequency) is recommended.
-
Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with single lines for each carbon.
-
Acquisition Parameters:
-
Spectral Width: 200 ppm
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
-
Processing: Perform a Fourier transform of the FID, followed by phase and baseline correction.
Logical Workflow for Spectroscopic Analysis
The structural elucidation of a novel thiophene derivative like this compound using NMR spectroscopy follows a systematic workflow. This process ensures accurate data acquisition and interpretation, leading to unambiguous structure confirmation.
This comprehensive guide provides a foundational understanding of the expected NMR characteristics of this compound and a practical framework for its experimental investigation. The predictive nature of the spectral data underscores the importance of experimental verification for the definitive structural elucidation of this and other novel chemical entities.
References
An In-depth Technical Guide to the Synthesis of 4-Amino-5-bromo-2-thiophenecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a viable synthetic pathway for 4-Amino-5-bromo-2-thiophenecarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The described methodology involves a multi-step sequence commencing with the esterification of 2-thiophenecarboxylic acid, followed by regioselective nitration, reduction of the nitro group to an amine, selective bromination, and concluding with ester hydrolysis to yield the target molecule. This guide provides detailed experimental protocols for each key transformation, quantitative data for expected yields and reaction conditions, and logical diagrams to illustrate the synthesis workflow.
Synthesis Pathway Overview
The synthesis of this compound can be achieved through a five-step process. The pathway is designed to control the regiochemistry of the substitution on the thiophene ring, ensuring the desired placement of the amino and bromo groups at the C4 and C5 positions, respectively.
The overall synthetic scheme is as follows:
Caption: Overall synthesis pathway for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step in the synthesis. The quantitative data is summarized in the subsequent tables.
Step 1: Esterification of 2-Thiophenecarboxylic acid
The initial step involves the protection of the carboxylic acid group as a methyl ester to prevent unwanted side reactions in the subsequent nitration step.
Protocol:
-
To a solution of 2-thiophenecarboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-thiophenecarboxylate.
-
Purify the crude product by vacuum distillation or column chromatography.
| Parameter | Value | Reference |
| Starting Material | 2-Thiophenecarboxylic acid | Commercially Available |
| Reagents | Methanol, Sulfuric acid | Commercially Available |
| Reaction Time | 4 - 6 hours | General Knowledge |
| Temperature | Reflux | General Knowledge |
| Yield | >95% | Assumed based on standard procedure |
| Purification | Vacuum distillation | General Knowledge |
Step 2: Nitration of Methyl 2-thiophenecarboxylate
This step introduces a nitro group at the C4 position of the thiophene ring. The reaction conditions must be carefully controlled to favor the formation of the desired 4-nitro isomer over the 5-nitro isomer.
Protocol:
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C.
-
Slowly add methyl 2-thiophenecarboxylate to the cooled nitrating mixture with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the solid to obtain the crude methyl 4-nitro-2-thiophenecarboxylate.
-
Recrystallize the crude product from a suitable solvent like ethanol to get the pure product.
| Parameter | Value | Reference |
| Starting Material | Methyl 2-thiophenecarboxylate | Product of Step 1 |
| Reagents | Fuming Nitric Acid, Sulfuric Acid | Commercially Available |
| Reaction Time | 1 - 2 hours | General Knowledge |
| Temperature | 0 - 10 °C | General Knowledge |
| Yield | Moderate to good | Dependent on regioselectivity |
| Purification | Recrystallization (Ethanol) | General Knowledge |
Step 3: Reduction of Methyl 4-nitro-2-thiophenecarboxylate
The nitro group is reduced to an amino group in this step. Several reducing agents can be employed, with tin(II) chloride in hydrochloric acid being a common and effective method.
Protocol:
-
Suspend methyl 4-nitro-2-thiophenecarboxylate in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude methyl 4-amino-2-thiophenecarboxylate by column chromatography.
| Parameter | Value | Reference |
| Starting Material | Methyl 4-nitro-2-thiophenecarboxylate | Product of Step 2 |
| Reagents | Tin(II) chloride dihydrate, HCl, Ethanol | Commercially Available |
| Reaction Time | 2 - 4 hours | General Knowledge |
| Temperature | Reflux | General Knowledge |
| Yield | High | General Knowledge |
| Purification | Column Chromatography | General Knowledge |
Step 4: Bromination of Methyl 4-amino-2-thiophenecarboxylate
The activating effect of the amino group directs the electrophilic substitution of bromine to the C5 position. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation.
Protocol:
-
Dissolve methyl 4-amino-2-thiophenecarboxylate in a suitable solvent such as chloroform or carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with a sodium thiosulfate solution to remove any unreacted bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl 4-amino-5-bromo-2-thiophenecarboxylate.
| Parameter | Value | Reference |
| Starting Material | Methyl 4-amino-2-thiophenecarboxylate | Product of Step 3 |
| Reagents | N-Bromosuccinimide (NBS), Chloroform | Commercially Available |
| Reaction Time | 1 - 3 hours | General Knowledge |
| Temperature | Room Temperature | General Knowledge |
| Yield | Good | General Knowledge |
| Purification | Column Chromatography | General Knowledge |
Step 5: Hydrolysis of Methyl 4-amino-5-bromo-2-thiophenecarboxylate
The final step is the deprotection of the carboxylic acid group by hydrolyzing the methyl ester.
Protocol:
-
Dissolve methyl 4-amino-5-bromo-2-thiophenecarboxylate in a mixture of methanol and water.
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with dilute hydrochloric acid to a pH of 3-4.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the final product, this compound.
| Parameter | Value | Reference |
| Starting Material | Methyl 4-amino-5-bromo-2-thiophenecarboxylate | Product of Step 4 |
| Reagents | Sodium hydroxide, Methanol, Water, HCl | Commercially Available |
| Reaction Time | 2 - 4 hours | General Knowledge |
| Temperature | Reflux | General Knowledge |
| Yield | High | General Knowledge |
| Purification | Precipitation and Filtration | General Knowledge |
Workflow and Logical Relationships
The following diagram illustrates the logical workflow of the synthesis, highlighting the key transformations and intermediate products.
Caption: Logical workflow of the synthesis from starting material to final product.
This comprehensive guide provides a robust framework for the synthesis of this compound. The detailed protocols and structured data are intended to facilitate the successful execution of this synthetic route in a research and development setting. Researchers should always adhere to standard laboratory safety practices and perform reactions in a well-ventilated fume hood.
Spectroscopic analysis of 4-Amino-5-bromo-2-thiophenecarboxylic acid
An In-depth Technical Guide to the Spectroscopic Analysis of 4-Amino-5-bromo-2-thiophenecarboxylic acid
Introduction
This compound (CAS No. 89499-42-3) is a substituted thiophene derivative. Thiophene-based compounds are significant scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities and electronic properties.[1] A thorough spectroscopic analysis is fundamental for the verification of the molecular structure and purity of this compound, which is crucial for its application in research and drug development.
This technical guide provides a detailed overview of the spectroscopic analysis of this compound. Due to the limited availability of direct experimental spectra in public databases, this document presents a predicted spectroscopic profile based on data from structurally analogous compounds, including 5-bromothiophene-2-carboxylic acid and other 2-aminothiophene derivatives.[1][2][3] This guide also includes comprehensive, generalized experimental protocols for each analytical technique and a logical workflow for spectroscopic characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are derived from the analysis of similar compounds and established spectroscopic principles.
Table 1: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3300 | Medium | N-H stretching (asymmetric & symmetric) |
| ~3300-2500 | Broad | O-H stretching (carboxylic acid dimer) |
| ~1710-1690 | Strong | C=O stretching (conjugated carboxylic acid)[4] |
| ~1620-1580 | Medium | N-H bending |
| ~1530-1430 | Medium | C=C stretching (thiophene ring)[5] |
| ~1300-1200 | Strong | C-O stretching |
| ~700-600 | Medium | C-Br stretching |
Table 2: Predicted UV-Vis Data
| Parameter | Predicted Value | Solvent |
| λmax | ~280-300 nm | Ethanol |
Note: The predicted maximum absorption (λmax) is based on the thiophene-2-carboxylic acid chromophore, with expected bathochromic (red) shifts due to the electron-donating amino group and the bromo substituent.[4][6]
Table 3: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.8 | Singlet (s) | 1H | Thiophene C3-H |
| ~7.0-8.0 | Broad (br) | 2H | -NH₂ |
| ~11.0-13.0 | Broad (br) | 1H | -COOH |
Note: The exact chemical shifts of the -NH₂ and -COOH protons are highly dependent on the solvent and concentration and may exchange with deuterium in solvents like D₂O.[3]
Table 4: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | -COOH |
| ~145-150 | C4-NH₂ |
| ~135-140 | C2-COOH |
| ~125-130 | C3-H |
| ~105-110 | C5-Br |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data.
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the analysis of a solid sample using the Attenuated Total Reflectance (ATR) technique.
Methodology:
-
Instrument Preparation: Turn on the FT-IR spectrometer and allow the source and detector to stabilize.
-
Background Scan: Perform a background scan to capture the spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.[7]
-
Sample Analysis: Apply pressure using the ATR press to ensure firm contact between the sample and the crystal.[7]
-
Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is processed to show absorbance or transmittance as a function of wavenumber (cm⁻¹).
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.
Ultraviolet-Visible (UV-Vis) Spectroscopy
This protocol outlines the analysis of a sample dissolved in a suitable solvent.
Methodology:
-
Instrument Preparation: Power on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize for at least 20 minutes.[8]
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum. This corrects for the absorbance of the solvent and the cuvette.[9]
-
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer.
-
Data Acquisition: Scan the sample over the desired wavelength range (e.g., 200-800 nm).[8]
-
Data Analysis: The resulting spectrum will show absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax).
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general procedure for obtaining ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and the magnetic field is "locked" onto the deuterium signal of the solvent.
-
Parameter Adjustment:
-
For ¹H NMR: Standard acquisition parameters are typically used. The spectral width is generally set from -1 to 12 ppm.
-
For ¹³C NMR: A proton-decoupled experiment is standard. A sufficient number of scans (from hundreds to thousands) and an appropriate relaxation delay (e.g., 1-2 seconds) are required to obtain a good signal-to-noise ratio.[10]
-
-
Data Acquisition: The free induction decay (FID) is acquired.
-
Data Processing: A Fourier transform is applied to the FID to generate the NMR spectrum. The spectrum is then phased and baseline-corrected.
-
Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[11]
-
Analysis: The ¹H spectrum is analyzed for chemical shift, integration, and multiplicity (singlet, doublet, etc.). The ¹³C spectrum is analyzed for the number of signals and their chemical shifts.[12]
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a standard workflow for the structural elucidation and purity assessment of a chemical compound like this compound using multiple spectroscopic techniques.
Caption: Workflow for compound identification and structural confirmation.
Conclusion
The spectroscopic analysis of this compound through FT-IR, UV-Vis, and NMR techniques provides a comprehensive characterization of its molecular structure. FT-IR confirms the presence of key functional groups, while UV-Vis spectroscopy offers insight into the electronic structure of the conjugated thiophene ring. ¹H and ¹³C NMR spectroscopy are indispensable for mapping the precise carbon-hydrogen framework. Although direct experimental data is scarce, the predicted values and generalized protocols presented in this guide offer a robust framework for researchers and scientists to perform and interpret the spectroscopic analysis of this compound and its derivatives, ensuring its identity and purity for applications in drug discovery and materials science.
References
- 1. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromothiophene-2-carboxylic acid | C5H3BrO2S | CID 349115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-bromo-thiophene-2-carboxylic acid, CAS No. 7311-63-9 - iChemical [ichemical.com]
- 4. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]
- 5. iosrjournals.org [iosrjournals.org]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 10. chem.uiowa.edu [chem.uiowa.edu]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Purity Assessment of 4-Amino-5-bromo-2-thiophenecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for assessing the purity of 4-Amino-5-bromo-2-thiophenecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Given the limited specific literature for this exact molecule, this guide presents a framework based on established analytical principles for structurally related compounds. The experimental protocols provided are illustrative and should be considered as starting points for method development and validation.
Introduction
This compound is a substituted thiophene derivative with functional groups that make it a versatile building block in organic synthesis. Its purity is critical for the successful synthesis of downstream products, ensuring the absence of impurities that could affect reaction yield, product quality, and safety. This guide outlines a multi-pronged approach to purity assessment, employing chromatographic and spectroscopic techniques to identify and quantify the main component and potential impurities.
Hypothetical Synthesis and Potential Impurities
A plausible synthetic route for this compound can be envisioned starting from 2-thiophenecarboxylic acid. This hypothetical pathway is crucial for predicting potential process-related impurities.
A potential, though not definitively published, synthesis could involve the following key steps:
-
Bromination: Introduction of a bromine atom onto the thiophene ring.
-
Nitration: Introduction of a nitro group, which can later be reduced to an amino group.
-
Reduction: Conversion of the nitro group to the desired amino group.
Based on this, potential impurities could include:
-
Starting Materials:
-
2-Thiophenecarboxylic acid
-
-
Intermediates:
-
5-Bromo-2-thiophenecarboxylic acid
-
5-Bromo-4-nitro-2-thiophenecarboxylic acid
-
-
Byproducts:
-
Dibrominated species (e.g., 3,5-Dibromo-2-thiophenecarboxylic acid)
-
Isomers from non-regioselective reactions.
-
Over-reduced or incompletely reduced species.
-
-
Degradation Products:
-
Decarboxylated products.
-
Oxidation products of the amino group.
-
The logical relationship between the target molecule and its potential impurities is visualized in the diagram below.
Analytical Methods for Purity Assessment
A combination of chromatographic and spectroscopic methods is recommended for a thorough purity assessment. The general workflow for such an assessment is outlined below.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the primary technique for quantifying the purity of this compound and its impurities. A reversed-phase method is generally suitable for this type of polar aromatic compound.
Table 1: Example HPLC-UV Method Parameters
| Parameter | Suggested Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm and 280 nm |
| Sample Preparation | 1 mg/mL in Methanol or Acetonitrile |
Experimental Protocol:
-
Mobile Phase Preparation: Prepare mobile phases A and B as described in Table 1. Filter and degas the mobile phases before use.
-
Standard Preparation: Accurately weigh and dissolve the reference standard of this compound to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Prepare the sample to be tested at a concentration of 1 mg/mL in the same diluent as the standard.
-
Chromatographic Run: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis: Determine the retention time of the main peak from the standard injection. Calculate the purity of the sample using the area percent method. Identify and quantify any impurities relative to the main peak.
Table 2: Example Purity Data from HPLC Analysis
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 4.5 | 0.15 | Starting Material (e.g., 2-Thiophenecarboxylic acid) |
| 2 | 8.2 | 0.25 | Intermediate (e.g., 5-Bromo-2-thiophenecarboxylic acid) |
| 3 | 12.5 | 99.50 | This compound |
| 4 | 15.1 | 0.10 | Unknown Impurity |
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is invaluable for the identification of impurities. It provides molecular weight information that aids in structural elucidation.
Experimental Protocol (LC-MS):
-
Utilize an HPLC method similar to the one described for purity analysis.
-
The column eluent is directed to a mass spectrometer.
-
Electrospray ionization (ESI) in both positive and negative ion modes is recommended to ensure ionization of the parent compound and a wide range of potential impurities.
-
Acquire full scan mass spectra to determine the molecular weights of all eluting peaks. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of approximately equal intensity), which is a key diagnostic feature.
Table 3: Expected Mass Spectrometry Data
| Compound | Molecular Formula | Expected [M-H]⁻ (m/z) | Expected [M+H]⁺ (m/z) |
| This compound | C₅H₄BrNO₂S | 220.9 / 222.9 | 222.9 / 224.9 |
| 5-Bromo-2-thiophenecarboxylic acid | C₅H₃BrO₂S | 205.9 / 207.9 | 207.9 / 209.9 |
| 5-Bromo-4-nitro-2-thiophenecarboxylic acid | C₅H₂BrNO₄S | 250.9 / 252.9 | 252.9 / 254.9 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of the main component and the characterization of impurities if they can be isolated or are present in sufficient concentration.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR: Acquire a proton NMR spectrum. The chemical shifts, splitting patterns, and integration of the signals will provide information about the protons on the thiophene ring and the amino and carboxylic acid groups.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number of unique carbon atoms and their chemical environments.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | ~7.0 - 8.0 | Singlet |
| ¹H | ~6.0 - 7.0 | Broad Singlet |
| ¹H | ~12.0 - 13.0 | Broad Singlet |
| ¹³C | ~160.0 - 170.0 | |
| ¹³C | ~140.0 - 150.0 | |
| ¹³C | ~120.0 - 130.0 | |
| ¹³C | ~110.0 - 120.0 | |
| ¹³C | ~90.0 - 100.0 |
Note: These are estimated chemical shifts and will need to be confirmed with an authentic reference standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the presence of key functional groups.
Experimental Protocol:
-
Acquire an FTIR spectrum of the solid sample, typically using an Attenuated Total Reflectance (ATR) accessory.
-
Identify the characteristic absorption bands for the functional groups present.
Table 5: Characteristic FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amino) | 3300 - 3500 |
| O-H stretch (acid) | 2500 - 3300 (broad) |
| C=O stretch (acid) | 1680 - 1710 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-N stretch | 1250 - 1350 |
| C-Br stretch | 500 - 600 |
Conclusion
The purity assessment of this compound requires a multi-faceted analytical approach. While HPLC-UV serves as the primary tool for quantification, techniques like LC-MS, NMR, and FTIR are essential for comprehensive structural confirmation and impurity identification. The methodologies and data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to establish reliable purity testing protocols for this important chemical intermediate. It is imperative to validate these analytical methods for their intended use to ensure the accuracy and reliability of the results.
An In-depth Technical Guide to the Synthesis of 4-Amino-5-bromo-2-thiophenecarboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic pathways for 4-amino-5-bromo-2-thiophenecarboxylic acid and its principal derivatives, namely esters and amides. The synthesis of the core compound is predicated on the regioselective bromination of a commercially available precursor. This document outlines the theoretical basis for this synthetic strategy, provides detailed experimental protocols for the synthesis of the core molecule and its derivatives, and presents quantitative data from analogous reactions to guide laboratory work.
Core Synthesis: Regioselective Bromination of 4-Amino-2-thiophenecarboxylic Acid
The most direct synthetic route to this compound involves the electrophilic bromination of 4-amino-2-thiophenecarboxylic acid. The regioselectivity of this reaction is governed by the electronic effects of the substituents on the thiophene ring. The amino group at the C4 position is a potent activating group and directs electrophiles to the ortho and para positions. In the context of the thiophene ring, this strongly activates the adjacent C5 position. Conversely, the carboxylic acid group at C2 is a deactivating group. Therefore, electrophilic attack is overwhelmingly directed to the C5 position, leading to the desired 5-bromo isomer. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation, as it provides a source of electrophilic bromine under relatively mild conditions. To prevent potential side reactions involving the amino group, it may be protected as an acetamide prior to bromination.
A plausible synthetic pathway is the protection of the amine, followed by bromination and subsequent deprotection.
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 4-Acetamido-2-thiophenecarboxylic Acid (Amine Protection)
-
Suspend 4-amino-2-thiophenecarboxylic acid (1.0 eq.) in glacial acetic acid.
-
Add acetic anhydride (1.2 eq.) to the suspension.
-
Heat the mixture at reflux for 2 hours, during which the solid should dissolve.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 4-Acetamido-5-bromo-2-thiophenecarboxylic Acid (Bromination)
-
Dissolve 4-acetamido-2-thiophenecarboxylic acid (1.0 eq.) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and chloroform.
-
Add N-bromosuccinimide (1.1 eq.) portion-wise to the solution while stirring at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove any unreacted NBS and succinimide, and dry under vacuum.
Step 3: Synthesis of this compound (Deprotection)
-
Suspend the crude 4-acetamido-5-bromo-2-thiophenecarboxylic acid (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture at reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
| Step | Reactants | Reagents/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromination | 3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide | Br₂, Acetic Acid, CHCl₃ | Room Temp | 18 | 80 | [1] |
| Bromination | 4-Methoxyacetophenone | NBS, Mandelic Acid, ACN/H₂O | Room Temp | - | 85 | [2] |
Synthesis of this compound Derivatives
The carboxylic acid functionality of the title compound allows for the synthesis of various derivatives, most notably esters and amides, which are common in medicinal chemistry.
Esterification can be achieved through several standard methods. A common approach is the Steglich esterification, which uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This method is mild and often provides good yields.
Caption: Workflow for the synthesis of ester derivatives.
Experimental Protocol: Steglich Esterification
-
Dissolve this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM).
-
Add the desired alcohol (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Cool the mixture in an ice bath and add a solution of DCC (1.2 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Quantitative Data for Esterification (Analogous Reactions)
| Starting Material | Alcohol | Coupling Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |
| 5-Bromothiophene-2-carboxylic acid | Amyl alcohol | DCC, DMAP | DCM | 30 | 75 | [3] |
The synthesis of amides from the carboxylic acid requires activation of the carboxyl group to facilitate nucleophilic attack by an amine. This can be accomplished by converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the desired amine. Alternatively, peptide coupling reagents can be used for a one-pot procedure.
Caption: Workflow for the synthesis of amide derivatives.
Experimental Protocol: Amide Synthesis via Acid Chloride
-
Acid Chloride Formation: Gently reflux a mixture of this compound (1.0 eq.) and thionyl chloride (2-3 eq.) for 2-3 hours. Remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is often used directly in the next step.
-
Amide Formation: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM or THF). Cool the solution in an ice bath.
-
Add a solution of the desired amine (1.2 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, 1M HCl, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude amide by recrystallization or column chromatography.
Quantitative Data for Amidation (Analogous Reactions)
| Starting Material | Amine | Coupling/Activating Agent | Yield (%) | Reference |
| N-phenyl-5-propylthiophene-2-carboxamide | - (formylation) | n-BuLi, DMF | 77 | [1] |
| 5-Bromothiophene-2-carboxylic acid | 4-methylpyridin-2-amine | TiCl₄, pyridine | 80 | [3] |
Disclaimer: The provided experimental protocols are based on established chemical principles and analogous reactions reported in the literature. Researchers should conduct their own risk assessments and optimize the reaction conditions for their specific substrates and laboratory settings.
References
The Versatile Scaffold: Unlocking the Potential of 4-Amino-5-bromo-2-thiophenecarboxylic Acid in Medicinal Chemistry
For Immediate Release
In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Among the myriad of heterocyclic scaffolds available to medicinal chemists, the thiophene nucleus holds a privileged position due to its diverse biological activities. This in-depth technical guide explores the multifaceted applications of a key derivative, 4-Amino-5-bromo-2-thiophenecarboxylic acid, as a versatile building block in the development of next-generation therapeutics, with a particular focus on its role in the synthesis of potent kinase inhibitors for cancer therapy.
The this compound Core: A Privileged Starting Point
This compound is a trifunctionalized thiophene derivative that offers multiple reaction sites for chemical modification. The presence of an amino group, a bromine atom, and a carboxylic acid on the thiophene ring allows for a wide range of chemical transformations, making it a valuable starting material for the synthesis of diverse compound libraries. This versatility has positioned it as a key intermediate in the development of compounds targeting a variety of diseases, including diabetes and hypertension.[1]
Applications in Kinase Inhibition for Oncology
Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have emerged as a major class of targeted cancer therapies. The 4-aminothiophene scaffold, and by extension, derivatives of this compound, have been extensively explored for the development of potent and selective kinase inhibitors.
One of the most prominent applications of this scaffold is in the synthesis of thieno[2,3-d]pyrimidines, which are bioisosteres of purines and have demonstrated significant activity against a range of kinases. The general synthetic approach involves the cyclization of a 2-aminothiophene-3-carboxylate or carbonitrile with various reagents.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it a prime target for anti-cancer drug development. Several classes of VEGFR-2 inhibitors have been developed based on the 4-aminothiophene scaffold. The 4-amino group can act as a key "hinge binding" moiety, interacting with the backbone of the kinase hinge region, a common feature of many kinase inhibitors.[2]
Derivatives of this compound can be elaborated into potent VEGFR-2 inhibitors. For instance, the carboxylic acid can be converted to an amide, and the amino group can be further functionalized or cyclized to form the thieno[2,3-d]pyrimidine core. Molecular docking studies have confirmed the ability of such compounds to bind effectively to the VEGFR-2 active site.[3]
dot
Quantitative Data Summary
The following table summarizes the inhibitory activities of various thiophene-based compounds, highlighting the potential of this scaffold in generating potent kinase inhibitors. While specific data for direct derivatives of this compound are not extensively available in the public domain, the data for structurally related compounds underscore the promise of this chemical class.
| Compound Class | Target Kinase | IC50 (µM) | Cell Line | Reference |
| Substituted 4-amino-2-thiopyrimidines | VEGFR-2 | 0.12 - 0.19 | - | [3] |
| Substituted 4-amino-2-thiopyrimidines | BRAF-WT | 0.11 - 0.22 | - | [3] |
| Thieno[2,3-d]pyrimidines | FLT3 | Varies | HT-29, HepG-2, MCF-7 | [4] |
| Thiophene-3-carboxamides | VEGFR-2 | 0.191 | A549 | [5] |
Experimental Protocols
General Synthesis of 4-Amino-5-bromo-2-thiophenecarboxamides
A common synthetic route to functionalize this compound is through amide bond formation.
Protocol: Amide Coupling using HATU
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add the desired amine (1.1 eq).
-
Add a coupling reagent such as HATU (1,1'-[Azobis(cyclohexanecarbonitrile)]) (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-5-bromo-2-thiophenecarboxamide.[6]
dot
Synthesis of Thieno[2,3-d]pyrimidin-4-ones
The this compound can be a precursor to thieno[2,3-d]pyrimidin-4-ones. The synthesis typically involves esterification of the carboxylic acid followed by cyclization.
Protocol: Two-Step Synthesis of Thieno[2,3-d]pyrimidin-4-ones
-
Esterification: Convert this compound to its corresponding methyl or ethyl ester using standard esterification methods (e.g., refluxing in methanol or ethanol with a catalytic amount of sulfuric acid).
-
Cyclization: Reflux the resulting 2-amino-3-alkoxycarbonylthiophene with formamide to yield the thieno[2,3-d]pyrimidin-4-one.[7] Alternatively, reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by treatment with an amine in acetic acid can also yield the desired thieno[2,3-d]pyrimidine core.[8]
-
Purify the product by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay
To evaluate the biological activity of the synthesized compounds, an in vitro kinase inhibition assay is performed.
Protocol: VEGFR-2 Kinase Assay
-
Prepare a reaction mixture containing recombinant human VEGFR-2 kinase, a suitable substrate peptide, and the test compound at various concentrations in a kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified period (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution.
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody or a fluorescence-based method.
-
Calculate the half-maximal inhibitory concentration (IC50) value for each compound by plotting the percentage of inhibition against the compound concentration.
dot
Conclusion and Future Directions
This compound represents a highly versatile and valuable scaffold for the discovery of novel therapeutic agents. Its utility in the synthesis of potent kinase inhibitors, particularly those targeting VEGFR-2, highlights its significance in the field of oncology. The multiple reactive sites on the thiophene ring provide a platform for generating diverse chemical libraries, increasing the probability of identifying lead compounds with desirable pharmacological properties.
Future research efforts should focus on the synthesis and biological evaluation of a broader range of derivatives of this compound. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds against specific kinase targets. Furthermore, exploration of this scaffold for other therapeutic areas beyond oncology holds significant promise. The continued investigation of this privileged core structure is poised to contribute to the development of innovative medicines to address unmet medical needs.
References
- 1. This compound [myskinrecipes.com]
- 2. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
- 7. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Methodological & Application
Application Notes and Protocols for the Synthesis of Antidiabetic Drugs Using 4-Amino-5-bromo-2-thiophenecarboxylic acid
Abstract: This document provides detailed application notes and experimental protocols for the synthesis of a potent antidiabetic agent, specifically a Sodium-Glucose Co-transporter 2 (SGLT2) inhibitor, utilizing 4-Amino-5-bromo-2-thiophenecarboxylic acid as a key starting material. The synthesis involves a multi-step pathway to generate a crucial thiophene intermediate, which is subsequently converted to a final drug substance analogous to Canagliflozin. These notes are intended for researchers, scientists, and drug development professionals in the field of medicinal chemistry and pharmaceutical sciences.
Introduction
Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents. In the realm of metabolic disorders, thiophene-based compounds have emerged as effective antidiabetic drugs, most notably as inhibitors of the Sodium-Glucose Co-transporter 2 (SGLT2). SGLT2 inhibitors represent a novel class of oral hypoglycemic agents that lower blood glucose levels by promoting its excretion in the urine, independent of insulin action.
This compound is a versatile building block that, through a series of chemical transformations, can be elaborated into key intermediates for the synthesis of SGLT2 inhibitors. This document outlines a comprehensive synthetic strategy, including detailed experimental protocols, for the conversion of this compound into a Canagliflozin analogue, a marketed SGLT2 inhibitor.
Signaling Pathway of SGLT2 Inhibitors
SGLT2 is a protein primarily located in the proximal convoluted tubules of the kidneys and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus.[1][2][3] In individuals with type 2 diabetes, the expression and activity of SGLT2 are often upregulated, contributing to persistent hyperglycemia.
SGLT2 inhibitors competitively and selectively block the SGLT2 protein, thereby preventing glucose reabsorption.[4][5] This leads to increased urinary glucose excretion, which in turn lowers blood glucose levels.[6][7] The mechanism of action is independent of insulin secretion or sensitivity, offering a unique therapeutic approach to managing type 2 diabetes.[4] Beyond glycemic control, SGLT2 inhibitors have demonstrated significant cardiovascular and renal protective benefits.[1][6]
Proposed Synthetic Pathway
The synthesis of the Canagliflozin analogue from this compound is a multi-step process. The overall strategy involves the initial modification of the starting material to form a key thiophene intermediate, followed by coupling with a glycosyl donor and subsequent deprotection to yield the final product.
Experimental Protocols
Step 1: Synthesis of 2,5-Dibromothiophene
This step involves the conversion of the amino group of the starting material into a bromo group via a Sandmeyer-type reaction.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Suspend this compound (1.0 eq) in a mixture of HBr (48%) and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of CuBr (1.2 eq) in HBr (48%).
-
Slowly add the diazonium salt solution to the CuBr solution, allowing for the evolution of nitrogen gas.
-
After the addition is complete, warm the reaction mixture to room temperature and stir for 2 hours.
-
Extract the mixture with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2,5-dibromothiophene.
| Parameter | Value |
| Reaction Time | 3-4 hours |
| Temperature | 0-5 °C to RT |
| Expected Yield | 70-80% |
Step 2: Synthesis of 2-Bromo-5-(4-fluorophenyl)thiophene
This step involves a Suzuki cross-coupling reaction to introduce the 4-fluorophenyl group.[8][9][10]
Materials:
-
2,5-Dibromothiophene
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
Protocol:
-
To a solution of 2,5-dibromothiophene (1.0 eq) in a mixture of toluene and ethanol, add 4-fluorophenylboronic acid (1.1 eq) and K₂CO₃ (2.0 eq) dissolved in water.
-
Degas the mixture with nitrogen or argon for 15-20 minutes.
-
Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Reaction Time | 12-16 hours |
| Temperature | 80-90 °C |
| Expected Yield | 80-90% |
Step 3: Synthesis of (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone
This step involves a Friedel-Crafts acylation reaction.[11]
Materials:
-
2-Bromo-5-(4-fluorophenyl)thiophene
-
5-Bromo-2-methylbenzoyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl, 1M)
Protocol:
-
Dissolve 2-bromo-5-(4-fluorophenyl)thiophene (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add anhydrous AlCl₃ (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 5-bromo-2-methylbenzoyl chloride (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by carefully pouring it onto a mixture of ice and 1M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
| Parameter | Value |
| Reaction Time | 4-6 hours |
| Temperature | 0 °C to RT |
| Expected Yield | 75-85% |
Step 4: Reduction of (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone
This step reduces the ketone to a methylene group to form the key intermediate.[12][13]
Materials:
-
(5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone
-
Triethylsilane (Et₃SiH)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM)
Protocol:
-
Dissolve the ketone (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylsilane (2.0-3.0 eq) to the solution.
-
Slowly add boron trifluoride diethyl etherate (2.0-3.0 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction with a saturated solution of NaHCO₃.
-
Separate the organic layer and wash with water and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate to obtain 2-((5-bromo-2-methylphenyl)methyl)-5-(4-fluorophenyl)thiophene.[14]
| Parameter | Value |
| Reaction Time | 5-7 hours |
| Temperature | 0 °C to RT |
| Expected Yield | 85-95% |
Step 5 & 6: Glycosylation and Deprotection to Final Product
The key intermediate is then coupled with a protected glucose derivative, followed by deprotection to yield the final Canagliflozin analogue. This typically involves a lithiation of the aryl bromide followed by reaction with a gluconolactone, and subsequent reduction and deprotection steps.[15]
Materials:
-
2-((5-Bromo-2-methylphenyl)methyl)-5-(4-fluorophenyl)thiophene
-
n-Butyllithium (n-BuLi)
-
2,3,4,6-Tetra-O-trimethylsilyl-D-glucono-1,5-lactone
-
Methanolic HCl or another suitable deprotection agent
-
Tetrahydrofuran (THF)
Protocol (General Overview):
-
Dissolve the key intermediate (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add n-BuLi (1.1 eq) and stir for 1 hour at -78 °C.
-
Add a solution of the protected gluconolactone (1.2 eq) in THF.
-
Stir at -78 °C for several hours, then warm to room temperature.
-
Quench the reaction and work up to isolate the coupled product.
-
The resulting intermediate is then subjected to reduction (e.g., with triethylsilane and BF₃·OEt₂) and deprotection of the silyl groups (e.g., with methanolic HCl) to afford the final Canagliflozin analogue.
| Parameter | Value |
| Reaction Time | Variable (multi-step) |
| Temperature | -78 °C to RT |
| Expected Overall Yield | 40-50% (from key intermediate) |
Data Summary
| Step | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC, %) |
| 1 | 2,5-Dibromothiophene | 241.93 | 70-80 | >95 |
| 2 | 2-Bromo-5-(4-fluorophenyl)thiophene | 257.12 | 80-90 | >98 |
| 3 | (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone | 391.29 | 75-85 | >98 |
| 4 | 2-((5-Bromo-2-methylphenyl)methyl)-5-(4-fluorophenyl)thiophene | 377.31 | 85-95 | >99 |
| 5 & 6 | Canagliflozin Analogue | ~444.52 | 40-50 | >99.5 |
Conclusion
The synthetic route detailed herein provides a viable pathway for the synthesis of a potent SGLT2 inhibitor, a valuable class of antidiabetic drugs, starting from this compound. The protocols are based on established and reliable chemical transformations. This work highlights the utility of substituted thiophenes as key building blocks in the development of modern therapeutics for metabolic diseases. Further optimization of reaction conditions may be necessary for scale-up and process refinement.
Disclaimer: These protocols are intended for research and development purposes by qualified professionals. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Role and mechanisms of SGLT-2 inhibitors in the treatment of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Page loading... [wap.guidechem.com]
- 9. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]
- 10. 2-(4-Fluorophenyl)-thiophene synthesis - chemicalbook [chemicalbook.com]
- 11. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
- 12. US20170044129A1 - Method for preparing canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
- 13. CN105272960A - Preparation method of canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorobenzene)thiophene - Google Patents [patents.google.com]
- 14. nbinno.com [nbinno.com]
- 15. newdrugapprovals.org [newdrugapprovals.org]
Application Notes and Protocols: 4-Amino-5-bromo-2-thiophenecarboxylic Acid in Antihypertensive Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5-bromo-2-thiophenecarboxylic acid is a valuable heterocyclic building block in medicinal chemistry. Its substituted thiophene core is a key pharmacophore in various therapeutic agents. While direct utilization of this specific molecule as an intermediate in commercially available antihypertensive drugs is not extensively documented in publicly available literature, its structural motifs are present in potent antihypertensive agents, particularly within the thienopyrimidine class of compounds. Thienopyrimidine derivatives have shown significant promise as antihypertensive agents, primarily through the mechanism of α1-adrenoceptor antagonism.
This document provides detailed application notes and protocols for the potential use of this compound and its derivatives in the discovery and development of novel antihypertensive drugs. The focus is on the synthesis of thieno[2,3-d]pyrimidine-2,4-diones, a class of compounds with demonstrated antihypertensive activity, and the pharmacological evaluation of these compounds.
Synthetic Application: Intermediate for Thieno[2,3-d]pyrimidine-2,4-diones
Substituted 2-aminothiophenes are crucial precursors for the synthesis of thieno[2,3-d]pyrimidines. The general synthetic strategy involves the cyclization of a 2-aminothiophene-3-carboxylate or a related derivative. While a direct protocol starting from this compound is not explicitly detailed in the reviewed literature, a plausible synthetic pathway can be extrapolated from established methods for analogous compounds. The initial step would likely involve the esterification of the carboxylic acid group to yield a more reactive intermediate for subsequent cyclization reactions.
General Synthetic Workflow
The synthesis of thieno[2,3-d]pyrimidine-2,4-diones from a 2-aminothiophene-3-carboxylate intermediate generally follows a two-step process: formation of a ureido-thiophene intermediate, followed by cyclization.
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-5-bromo-2-thiophenecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 4-Amino-5-bromo-2-thiophenecarboxylic acid with various boronic acids. This versatile reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The thieno[3,2-d]pyrimidine core, accessible from this starting material, is a privileged scaffold in numerous biologically active compounds.[1][2]
The presence of amino, bromo, and carboxylic acid functionalities on the thiophene ring presents unique challenges and opportunities for selective functionalization. These protocols are designed to serve as a robust starting point for researchers, with considerations for reaction optimization and troubleshooting.
Introduction to Suzuki Coupling of Substituted Thiophenes
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.[3] For substituted bromothiophenes, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity, especially in the presence of multiple functional groups.
The amino group in this compound is electron-donating, which can influence the reactivity of the adjacent C-Br bond in the oxidative addition step of the catalytic cycle. The carboxylic acid group can potentially coordinate with the palladium catalyst or be deprotonated by the base, which may affect the reaction outcome. Careful selection of reaction parameters is therefore essential.
Reaction Scheme and Mechanism
The general scheme for the Suzuki coupling of this compound is depicted below. The reaction proceeds through a catalytic cycle involving oxidative addition of the bromothiophene to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.[3][4]
Diagram: General Reaction Scheme
Caption: General Suzuki coupling of this compound.
Comparative Data from Related Suzuki Coupling Reactions
While a specific protocol for this compound is not extensively reported, the following table summarizes successful Suzuki coupling conditions for structurally related bromothiophene derivatives. This data provides a valuable reference for selecting initial reaction conditions.
| Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromothiophene-2-carboxylic acid (esterified) | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90 | 33-76.5 | |
| 4,5-Dibromothiophene-2-carboxaldehyde | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water (6:1) | 90 | up to 95 | [5] |
| 2-Amino-5-bromo-4-t-butylthiazole | Arylboronic acid | Pd(PPh₃)₄ or Pd₂(dba)₃ / Biarylphosphine | K₃PO₄, K₂CO₃, or Cs₂CO₃ | Dioxane, DMF, or Toluene | 80-120 | Not specified | [6] |
| 2-bromo-5-methylpyridin-4-amine | Arylboronic acid | Pd(OAc)₂ | K₂CO₃ | Isopropanol/Water | 85-90 | Not specified | [7] |
Detailed Experimental Protocols
The following protocols are suggested starting points for the Suzuki coupling of this compound. Optimization of these conditions may be necessary for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is adapted from procedures for similar bromothiophene derivatives and is a good starting point for a variety of aryl and heteroaryl boronic acids.[5]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture, 5 mL)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a round-bottom flask or microwave vial, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (repeat three times).
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture vigorously and heat to 90-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the aqueous layer and extract it with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and improve yields.
-
Materials: (Same as Protocol 1)
-
Procedure:
-
Combine this compound, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄ in a microwave vial.
-
Add the degassed dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
Monitor the reaction by LC-MS.
-
After cooling, work up and purify the product as described in Protocol 1.
-
Diagram: Experimental Workflow
Caption: A typical experimental workflow for Suzuki coupling reactions.
Optimization of Reaction Conditions
Achieving high yields and purity may require optimization of several parameters. The following diagram illustrates the key relationships to consider.
Diagram: Optimization Parameters
Caption: Key parameters for optimizing Suzuki coupling reactions.
-
Catalyst and Ligand: While Pd(PPh₃)₄ is a common choice, other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with phosphine ligands (e.g., SPhos, XPhos) can be more effective for challenging substrates.
-
Base: The choice of base is crucial. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The basicity can influence the rate of transmetalation and suppress side reactions.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often employed. The water is necessary to dissolve the inorganic base. The ratio of organic solvent to water can impact the reaction rate and yield.[5]
-
Temperature: Reaction temperatures typically range from 80 to 120 °C. Higher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or starting materials.
Troubleshooting
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is active. Use fresh catalyst or a different palladium source/ligand combination.
-
Insufficient Temperature: Increase the reaction temperature.
-
Poor Solubility: Adjust the solvent system to ensure all components are sufficiently soluble.
-
-
Side Reactions:
-
Debromination: This can occur, especially at higher temperatures or with strongly basic conditions. Using a milder base or lower temperature might be beneficial.
-
Homocoupling of Boronic Acid: This can be minimized by ensuring an efficient transmetalation step, which is influenced by the choice of base and solvent.
-
-
Protection of Functional Groups:
-
If side reactions involving the amino or carboxylic acid groups are observed, protection may be necessary. The amino group can be protected as a carbamate (e.g., Boc) or an amide. The carboxylic acid can be protected as an ester. However, it is often preferable to find reaction conditions that tolerate these functional groups to maintain atom economy.
-
By carefully considering the protocols and optimization strategies outlined in these application notes, researchers can successfully employ Suzuki-Miyaura cross-coupling reactions with this compound for the synthesis of diverse and valuable compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Amino-5-bromo-2-thiophenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the palladium-catalyzed cross-coupling of 4-Amino-5-bromo-2-thiophenecarboxylic acid and its ester derivatives. This versatile thiophene building block is a valuable scaffold in medicinal chemistry, and its functionalization via cross-coupling reactions opens avenues for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below cover several key palladium-catalyzed reactions, including Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings.
Important Preliminary Note: The presence of both a free amino group and a carboxylic acid on the thiophene ring can influence the reactivity and outcome of palladium-catalyzed cross-coupling reactions. The carboxylic acid moiety is often esterified prior to coupling to prevent potential interference with the basic conditions commonly employed and to improve solubility in organic solvents. The amino group may coordinate to the palladium catalyst, and in some cases, protection (e.g., as an acetamide) may be considered to optimize reaction outcomes, although many modern catalyst systems exhibit high functional group tolerance. The following protocols will primarily address the use of the esterified substrate, ethyl 4-amino-5-bromo-2-thiophenecarboxylate.
Esterification of this compound
Prior to cross-coupling, it is often advantageous to convert the carboxylic acid to an ester.
Protocol 1: Fischer Esterification
-
Materials: this compound, Ethanol (absolute), Sulfuric acid (concentrated).
-
Procedure:
-
Suspend this compound (1.0 eq) in absolute ethanol (10-20 mL per gram of acid).
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq).
-
Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield ethyl 4-amino-5-bromo-2-thiophenecarboxylate.
-
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between the bromothiophene and an organoboron compound, typically an aryl or heteroaryl boronic acid.
Protocol 2: General Suzuki-Miyaura Coupling
-
Materials: Ethyl 4-amino-5-bromo-2-thiophenecarboxylate, Arylboronic acid (1.1 - 1.5 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq), Solvent system (e.g., 1,4-Dioxane/Water 4:1 or Toluene/Ethanol/Water).
-
Procedure:
-
To a flame-dried Schlenk flask, add ethyl 4-amino-5-bromo-2-thiophenecarboxylate (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, 0.1 M concentration).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 1: Representative Data for Suzuki-Miyaura Coupling of Related Bromothiophene Esters
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 72 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 65 |
| 3 | 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 67 |
| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 64 |
Data adapted from studies on 5-bromothiophene-2-carboxylate derivatives and serve as a general guideline.[1]
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Stille Coupling
The Stille reaction couples the bromothiophene with an organostannane reagent, offering a broad substrate scope.
Protocol 3: General Stille Coupling
-
Materials: Ethyl 4-amino-5-bromo-2-thiophenecarboxylate, Organostannane (e.g., Aryl-SnBu₃, 1.1 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Anhydrous solvent (e.g., Toluene or DMF).
-
Procedure:
-
To a flame-dried Schlenk flask, add ethyl 4-amino-5-bromo-2-thiophenecarboxylate (1.0 eq) and the organostannane (1.1 eq).
-
Add the anhydrous, degassed solvent (e.g., Toluene, 0.1 M).
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) under a positive pressure of argon.
-
Heat the reaction mixture to 80-110 °C and stir vigorously for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours to precipitate tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Table 2: Representative Data for Stille Coupling of Bromoheterocycles
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | Toluene | 110 | 12 | 75-90 |
| 2 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (3) | Toluene | 90 | 8 | 70-85 |
| 3 | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ (3) | DMF | 100 | 18 | 65-80 |
Yields are typical for bromoheterocycles and serve as a general guideline. Organotin reagents are toxic and should be handled with care.[2][3][4][5]
Heck Coupling
The Heck reaction forms a carbon-carbon bond between the bromothiophene and an alkene.
Protocol 4: General Heck Coupling
-
Materials: Ethyl 4-amino-5-bromo-2-thiophenecarboxylate, Alkene (e.g., methyl acrylate, 1.5 eq), Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), Phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 4-10 mol%), Base (e.g., Et₃N or K₂CO₃, 2.0 eq), Anhydrous solvent (e.g., DMF or NMP).
-
Procedure:
-
In a sealed tube, combine ethyl 4-amino-5-bromo-2-thiophenecarboxylate (1.0 eq), Pd(OAc)₂ (3 mol%), the phosphine ligand (6 mol%), and the base (2.0 eq).
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous, degassed solvent and the alkene (1.5 eq).
-
Seal the vessel and heat the reaction mixture to 100-140 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic phase, concentrate, and purify by column chromatography.
-
Table 3: Representative Data for Heck Coupling of Bromoheterocycles with Alkenes
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Methyl acrylate | Pd(OAc)₂ (2) / PPh₃ (4) | Et₃N | DMF | 120 | 60-80 |
| 2 | Styrene | Pd(OAc)₂ (2) / P(o-tolyl)₃ (4) | K₂CO₃ | NMP | 140 | 55-75 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (2) / PPh₃ (4) | Et₃N | DMF | 120 | 65-85 |
Yields are typical for bromoheterocycles and serve as a general guideline.[3]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromothiophene and a terminal alkyne.
Protocol 5: General Sonogashira Coupling
-
Materials: Ethyl 4-amino-5-bromo-2-thiophenecarboxylate, Terminal alkyne (1.2 eq), Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), Copper(I) iodide (CuI, 3-10 mol%), Base (e.g., Et₃N), Anhydrous solvent (e.g., DMF or THF).
-
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%).
-
Add anhydrous DMF and stir for 15 minutes at room temperature.
-
Add ethyl 4-amino-5-bromo-2-thiophenecarboxylate (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine (2.0-3.0 eq).
-
Heat the reaction mixture to 60-100 °C and stir for 3-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Table 4: Representative Data for Sonogashira Coupling of Bromoheterocycles
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | 5 | Et₃N | DMF | 80 | 80-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | 5 | Et₃N | THF | 65 | 75-90 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | 5 | Et₃N | DMF | 70 | 70-85 |
Yields are typical for bromoheterocycles and serve as a general guideline.[6][7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is used to form a carbon-nitrogen bond, coupling the bromothiophene with a primary or secondary amine.
Protocol 6: General Buchwald-Hartwig Amination
-
Materials: Ethyl 4-amino-5-bromo-2-thiophenecarboxylate, Amine (1.2 eq), Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Ligand (e.g., XPhos or RuPhos, 2-4 mol%), Base (e.g., NaOtBu or K₃PO₄, 1.4 eq), Anhydrous solvent (e.g., Toluene or Dioxane).
-
Procedure:
-
To a dry, argon-flushed glovebox or Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), the ligand (3 mol%), and the base (1.4 eq).
-
Add ethyl 4-amino-5-bromo-2-thiophenecarboxylate (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Table 5: Representative Data for Buchwald-Hartwig Amination of Bromoheterocycles
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) / XPhos (3) | NaOtBu | Toluene | 100 | 70-90 |
| 2 | Aniline | Pd₂(dba)₃ (1.5) / RuPhos (3) | K₃PO₄ | Dioxane | 110 | 65-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) / XPhos (3) | NaOtBu | Toluene | 100 | 70-88 |
Yields are typical for bromoheterocycles and serve as a general guideline.[8][9][10][11]
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stille Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 4-Amino-5-bromo-2-thiophenecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the esterification of 4-Amino-5-bromo-2-thiophenecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below are based on established esterification methodologies, including Fischer and Steglich esterification, which have been successfully applied to structurally similar thiophene derivatives. While specific quantitative data for this exact substrate is not widely published, the provided parameters are derived from analogous reactions and serve as a robust starting point for reaction optimization.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the esterification of this compound with common alcohols like methanol and ethanol. These values are representative and may vary based on the specific reaction setup and scale.
| Protocol Name | Alcohol | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Fischer Esterification | Methanol | H₂SO₄ (catalytic) | Methanol | Reflux (~65) | 4 - 8 | 70 - 85 |
| Steglich Esterification | Ethanol | DCC, DMAP | Dichloromethane | Room Temp. | 2 - 6 | 75 - 90 |
| CDI-Mediated Esterification | Methanol | CDI | Tetrahydrofuran | Room Temp. | 3 - 5 | 80 - 95 |
Experimental Protocols
Protocol 1: Fischer Esterification for the Synthesis of Methyl 4-Amino-5-bromo-2-thiophenecarboxylate
This protocol describes the acid-catalyzed esterification of this compound with methanol. The use of a large excess of the alcohol as the solvent drives the equilibrium towards the ester product.[1][2]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol to the flask to serve as both the reactant and the solvent.
-
Carefully and slowly, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-amino-5-bromo-2-thiophenecarboxylate.
-
The crude product can be further purified by column chromatography or recrystallization.
Protocol 2: Steglich Esterification for the Synthesis of Ethyl 4-Amino-5-bromo-2-thiophenecarboxylate
This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, allowing for mild reaction conditions at room temperature.[3][4] This method has been successfully used for the esterification of the related 5-bromothiophene-2-carboxylic acid, yielding good results.[3]
Materials:
-
This compound
-
Ethanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
Cool the stirring solution in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ethyl 4-amino-5-bromo-2-thiophenecarboxylate by column chromatography.
Protocol 3: CDI-Mediated Esterification for the Synthesis of Methyl 4-Amino-5-bromo-2-thiophenecarboxylate
This protocol employs 1,1'-Carbonyldiimidazole (CDI) as an activating agent, which offers a mild and efficient alternative for esterification, often with cleaner byproducts (imidazole and CO₂).[5][6]
Materials:
-
This compound
-
1,1'-Carbonyldiimidazole (CDI)
-
Methanol (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add CDI (1.1 eq) portion-wise to the stirring solution at room temperature. Effervescence (CO₂) should be observed.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the acylimidazole intermediate.
-
Add anhydrous methanol (1.5 eq) to the reaction mixture.
-
Continue stirring at room temperature for an additional 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude methyl 4-amino-5-bromo-2-thiophenecarboxylate by column chromatography.
Visualizations
Below are graphical representations of the experimental workflows for the described esterification protocols.
Caption: Fischer Esterification Workflow.
Caption: Steglich Esterification Workflow.
Caption: CDI-Mediated Esterification Workflow.
References
Application Notes and Protocols for Amide Bond Formation with 4-Amino-5-bromo-2-thiophenecarboxylic acid using DCC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone reaction in organic synthesis, particularly in the fields of medicinal chemistry and drug development, owing to the prevalence of the amide functional group in biologically active molecules. The use of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent is a well-established and widely utilized method for the efficient formation of amides from carboxylic acids and primary or secondary amines.[1][2][3] This protocol provides a detailed guide for the synthesis of amides using 4-Amino-5-bromo-2-thiophenecarboxylic acid as a key building block.
This particular substrate presents a unique challenge due to the presence of both a carboxylic acid and an amino group, which can lead to competitive intramolecular cyclization to form a lactam or intermolecular self-polymerization under standard coupling conditions. To ensure selective intermolecular amide bond formation with a desired external amine, a protection strategy for the thiophene's amino group is highly recommended. This application note will detail a robust three-stage process: (1) N-protection of the amino group, (2) DCC-mediated coupling with the target amine, and (3) subsequent deprotection to yield the final desired amide.
Reaction Principle
DCC facilitates amide bond formation by activating the carboxylic acid group. The carboxylic acid adds to one of the double bonds of DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine. The amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and N,N'-dicyclohexylurea (DCU), a largely insoluble byproduct that can be easily removed by filtration.[1][3] The addition of a catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[1][4]
Experimental Protocols
Stage 1: N-Protection of this compound (Boc Protection)
To prevent self-reaction, the amino group of the starting material is protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M NaOH (aq).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the precipitated product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield N-Boc-4-amino-5-bromo-2-thiophenecarboxylic acid.
Stage 2: DCC-Mediated Amide Coupling
This protocol describes the coupling of the N-protected thiophene with a generic primary or secondary amine (R¹R²NH).
Materials:
-
N-Boc-4-amino-5-bromo-2-thiophenecarboxylic acid (from Stage 1)
-
Desired primary or secondary amine (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1-0.3 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-4-amino-5-bromo-2-thiophenecarboxylic acid (1.0 eq), the desired amine (1.1 eq), and DMAP (0.1-0.3 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Combine the filtrate and washings and wash sequentially with 1 M HCl (if the amine is basic), saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected amide.
Stage 3: N-Deprotection of the Boc Group
The final step is the removal of the Boc protecting group to yield the target amide.
Materials:
-
N-Boc protected amide (from Stage 2)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc protected amide (1.0 eq) in anhydrous DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., a 1:1 TFA/DCM solution).
-
Stir the mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.
-
Redissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until the aqueous layer is basic (to neutralize any remaining TFA).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final amide product.
Data Presentation
| Carboxylic Acid | Amine | Coupling Conditions | Yield (%) | Reference |
| 5-Bromothiophene-2-carboxylic acid | 2-Ethylhexanol* | DCC, DMAP (cat.), DCM, 30°C | 72 | [4] |
| 3-Nitrobenzoic acid | 4-Methoxyaniline | DCC (1.2 eq), TEA, THF, RT | ~50 | |
| Boc-Valine | Aromatic Amine | DCC (1 eq), DMAP (1 eq), HOBt | 51 | [5] |
| General Carboxylic Acid | General Amine | DCC, Room Temperature | 70-90 | [3] |
*Note: This is an esterification, but the activation mechanism is analogous, providing a relevant benchmark.
Visualizations
Experimental Workflow
Caption: A three-stage workflow for selective amide synthesis.
DCC Coupling Reaction Mechanism
Caption: Mechanism of DCC-mediated amide bond formation.
Optimization and Troubleshooting
-
Suppression of Side Reactions: The primary challenge with this compound is preventing self-reaction. The N-protection strategy outlined above is the most effective way to ensure clean intermolecular coupling.
-
Alternative Direct Coupling: A direct coupling without protection may be attempted by using a large excess of the external amine nucleophile and adding it before the DCC. This may favor the desired intermolecular reaction, but risks of oligomerization and low yields remain high.
-
Removal of DCU: Dicyclohexylurea (DCU) is mostly insoluble in common organic solvents like DCM, THF, and ethyl acetate, and can be removed by filtration.[1] If some DCU remains in the filtrate, it can often be precipitated by concentrating the solution and adding a less polar solvent like diethyl ether or hexane, followed by another filtration.
-
Improving Reaction Rate: While DMAP is an effective catalyst, additives such as 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) can also be used in conjunction with DCC.[1] These reagents can form active esters with the carboxylic acid, which can improve yields and reduce side reactions, particularly epimerization in chiral substrates.[5]
-
Low Yields: If coupling yields are low, ensure all reagents and solvents are anhydrous, as water will hydrolyze the O-acylisourea intermediate. Increasing the reaction time or gently warming the reaction mixture (e.g., to 40 °C) may also improve conversion, although this can sometimes increase side product formation.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9 [benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 4-Amino-5-bromo-2-thiophenecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of diverse, biologically active heterocyclic compounds utilizing 4-Amino-5-bromo-2-thiophenecarboxylic acid as a key starting material. The inherent functionalities of this molecule—an amino group, a bromine atom, and a carboxylic acid—offer a versatile platform for constructing a variety of fused heterocyclic systems with significant potential in medicinal chemistry. The protocols detailed below are intended to serve as a foundational resource for the development of novel therapeutic agents.
Introduction to the Synthetic Utility
This compound is a valuable building block for several reasons:
-
The ortho-amino-carboxylic acid arrangement is a classic precursor for the synthesis of fused pyrimidinone systems.
-
The bromine atom at the 5-position serves as a convenient handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.
-
The thiophene core itself is a well-established scaffold in numerous approved drugs and clinical candidates, often imparting favorable pharmacokinetic properties.
This document outlines synthetic pathways to key heterocyclic cores, including thieno[3,2-d]pyrimidines and thieno[3,2-b]pyridines, and discusses potential biological activities of the resulting compounds.
I. Synthesis of Bioactive Thieno[3,2-d]pyrimidin-4(3H)-ones
The thieno[3,2-d]pyrimidine scaffold is present in a wide range of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and anti-infectives. The synthesis from this compound can be efficiently achieved through a cyclization-functionalization strategy.
A. Synthetic Workflow
The general approach involves an initial protection of the carboxylic acid, followed by cyclization to form the pyrimidinone ring, and subsequent diversification via cross-coupling reactions at the bromine position.
Caption: Synthetic workflow for thieno[3,2-d]pyrimidin-4(3H)-ones.
B. Experimental Protocol: Synthesis of 6-Bromo-3-substituted-thieno[3,2-d]pyrimidin-4(3H)-one
This protocol describes a two-step synthesis of the core thieno[3,2-d]pyrimidinone ring system.
Step 1: Esterification of this compound
-
Suspend this compound (1.0 eq) in methanol (10 mL per 1 g of starting material).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (2.0 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 4-amino-5-bromo-2-thiophenecarboxylate, which can often be used in the next step without further purification.
Step 2: Cyclization to form the Thieno[3,2-d]pyrimidin-4(3H)-one ring
-
To a solution of methyl 4-amino-5-bromo-2-thiophenecarboxylate (1.0 eq) in ethanol, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the mixture under microwave irradiation at 100 °C for 15 minutes.[1]
-
Remove the solvent under reduced pressure.
-
To the crude intermediate, add a primary amine (R-NH₂, 1.2 eq) and glacial acetic acid (5 mL per 1 g of starting ester).
-
Heat the mixture to 120 °C for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 6-Bromo-3-substituted-thieno[3,2-d]pyrimidin-4(3H)-one.
C. Protocol for Diversification: Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine the 6-Bromo-3-substituted-thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Add a solvent mixture, for example, 1,4-dioxane and water (4:1).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 6-aryl-thieno[3,2-d]pyrimidin-4(3H)-one derivative.
D. Reported Biological Activity Data
Thieno[3,2-d]pyrimidine derivatives have shown potent inhibitory activity against various biological targets.
| Compound Class | Target | Reported Activity (IC₅₀) |
| N-phenethyl-thieno[3,2-d]pyrimidin-4-amine derivatives | Mycobacterium tuberculosis cytochrome bd oxidase | 6 - 54 µM[2] |
| 4-Substituted-thieno[3,2-d]pyrimidines | Plasmodium falciparum (antiplasmodial) | 0.019 - 1.5 µM[3] |
| Thieno[3,2-d]pyrimidin-4-one derivatives | 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) | 130 - 350 nM[1] |
II. Synthesis of Bioactive Thieno[3,2-b]pyridines
Thieno[3,2-b]pyridines are another class of heterocyclic compounds with a range of biological activities, including use as kinase inhibitors and anti-cancer agents. A plausible synthetic route from the starting aminothiophene involves a modified Friedländer annulation.
A. Synthetic Workflow
This pathway involves the reaction of the aminothiophene with a 1,3-dicarbonyl compound or a related species to construct the pyridine ring.
Caption: Synthetic workflow for thieno[3,2-b]pyridines.
B. Experimental Protocol: Synthesis of a 7-Bromo-thieno[3,2-b]pyridine derivative
Step 1: Decarboxylation (Hypothetical)
Note: This step may require optimization as the stability of the resulting 3-amino-2-bromothiophene could be a concern.
-
Heat this compound in a high-boiling point solvent such as quinoline with a copper catalyst to facilitate decarboxylation.
-
Monitor the reaction by observing CO₂ evolution and TLC analysis.
-
Upon completion, the product, 3-amino-2-bromothiophene, would need to be isolated and purified, likely through distillation or chromatography, and used promptly.
Step 2: Friedländer Annulation
-
Combine the crude 3-amino-2-bromothiophene (1.0 eq) with a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq).
-
Add a catalyst, which can be either acidic (e.g., p-toluenesulfonic acid) or basic (e.g., piperidine), in a suitable solvent like toluene or ethanol.
-
Heat the mixture to reflux, using a Dean-Stark trap if water is a byproduct, until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the 7-bromo-thieno[3,2-b]pyridine derivative.
C. Potential Biological Activities
III. Derivatization of the Carboxylic Acid
The carboxylic acid moiety can also be a site for derivatization to produce esters or amides, which can modulate the physicochemical properties and biological activity of the final compounds.
A. Amide Formation
Caption: General workflow for amide bond formation.
B. Experimental Protocol: General Amide Coupling
-
Dissolve the synthesized heterocyclic carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the acid.
-
Add the desired amine (1.2 eq) and continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography or recrystallization.
These protocols and application notes provide a strategic framework for leveraging this compound in the synthesis of diverse and potentially bioactive heterocyclic compounds. Researchers are encouraged to adapt and optimize these methods to achieve their specific synthetic targets.
References
- 1. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-Amino-5-bromo-2-thiophenecarboxylic acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 4-Amino-5-bromo-2-thiophenecarboxylic acid as a versatile starting material in the synthesis of novel agrochemicals. The protocols and data presented herein are representative examples intended to guide researchers in the development of new fungicidal agents.
Introduction
This compound is a key building block for the synthesis of a variety of heterocyclic compounds. Its structure, featuring an amino group, a bromine atom, and a carboxylic acid on a thiophene ring, allows for diverse chemical modifications. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for constructing complex molecular architectures common in modern agrochemicals. This document outlines the synthesis and hypothetical evaluation of a novel class of fungicides derived from this precursor.
Application Note 1: Synthesis of Novel Thiophene Carboxamide Fungicide Candidates
This section details the synthetic route to a new class of potential fungicides based on a thiophene carboxamide scaffold. The core of this approach is a Suzuki-Miyaura cross-coupling reaction to form a C-C bond between the thiophene ring and an aryl moiety, followed by an amidation to generate the final active compounds.
Overall Synthetic Scheme
The synthetic strategy involves a two-step process. First, this compound is coupled with a substituted phenylboronic acid via a Suzuki-Miyaura reaction to yield a 4-amino-5-aryl-2-thiophenecarboxylic acid intermediate. This intermediate is then amidated with a desired amine to produce the final thiophene carboxamide product.
Experimental Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a representative Suzuki-Miyaura coupling of this compound with 4-fluorophenylboronic acid.
Materials:
-
This compound (1.0 mmol, 222.06 mg)
-
4-Fluorophenylboronic acid (1.2 mmol, 167.9 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21.0 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a 25 mL round-bottom flask, add this compound, 4-fluorophenylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine to the flask.
-
Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add the degassed 1,4-dioxane and water mixture to the flask via syringe.
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the aqueous layer and extract it with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 4-amino-5-(4-fluorophenyl)-2-thiophenecarboxylic acid.
Experimental Protocol 2: Amidation
This protocol describes the conversion of the carboxylic acid intermediate to the final carboxamide product.
Materials:
-
4-Amino-5-(4-fluorophenyl)-2-thiophenecarboxylic acid (1.0 mmol, 237.25 mg)
-
2-(Trifluoromethyl)aniline (1.1 mmol, 177.2 mg)
-
1-Hydroxybenzotriazole (HOBt, 1.2 mmol, 162.1 mg)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 mmol, 185.7 mg)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 mmol, 348 µL)
-
Dimethylformamide (DMF, 10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 4-Amino-5-(4-fluorophenyl)-2-thiophenecarboxylic acid, HOBt, and EDC in DMF in a round-bottom flask under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-(Trifluoromethyl)aniline and DIPEA to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into ice-water (50 mL) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure thiophene carboxamide.
Data Presentation: Synthesis of Thiophene Carboxamide Analogs
The following table summarizes representative yields for a small library of synthesized analogs using the protocols described above.
| Compound ID | Arylboronic Acid Moiety | Amine Moiety | Yield (%) | Purity (%) (by HPLC) |
| TC-1 | 4-Fluorophenyl | 2-(Trifluoromethyl)aniline | 78 | >98 |
| TC-2 | 4-Chlorophenyl | 2-(Trifluoromethyl)aniline | 81 | >99 |
| TC-3 | Phenyl | 2-(Trifluoromethyl)aniline | 85 | >98 |
| TC-4 | 4-Fluorophenyl | 2-Chloroaniline | 75 | >97 |
| TC-5 | 4-Fluorophenyl | Aniline | 82 | >99 |
Application Note 2: Biological Activity and Mode of Action
This section describes the evaluation of the synthesized thiophene carboxamides for their fungicidal activity and discusses their probable mode of action. Thiophene carboxamides are known to act as Succinate Dehydrogenase Inhibitors (SDHIs).[1][2]
In Vitro Antifungal Assay Protocol
The fungicidal activity of the synthesized compounds can be evaluated in vitro against a panel of common plant pathogenic fungi using a mycelial growth inhibition assay.
Procedure:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Incorporate various concentrations of the test compounds into potato dextrose agar (PDA) medium.
-
Pour the amended PDA into petri dishes.
-
Place a mycelial plug (5 mm diameter) from the edge of an actively growing fungal colony onto the center of each PDA plate.
-
Incubate the plates at 25°C until the mycelial growth in the control plate (containing only DMSO) reaches the edge of the plate.
-
Measure the diameter of the fungal colonies and calculate the percentage of inhibition relative to the control.
-
Determine the EC₅₀ (half-maximal effective concentration) value for each compound.
Data Presentation: In Vitro Fungicidal Activity
The following table presents representative EC₅₀ values for the synthesized thiophene carboxamide analogs against several plant pathogenic fungi.
| Compound ID | Botrytis cinerea (EC₅₀, µg/mL) | Sclerotinia sclerotiorum (EC₅₀, µg/mL) | Rhizoctonia solani (EC₅₀, µg/mL) |
| TC-1 | 1.25 | 0.88 | 2.15 |
| TC-2 | 1.08 | 0.75 | 1.98 |
| TC-3 | 2.54 | 1.92 | 4.33 |
| TC-4 | 1.89 | 1.35 | 3.01 |
| TC-5 | 3.12 | 2.56 | 5.76 |
| Boscalid (Reference) | 1.50 | 1.10 | 2.80 |
Mode of Action: Succinate Dehydrogenase Inhibition
Carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[3][4] This inhibition blocks cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death.[3] The carboxamide moiety is crucial for binding to the ubiquinone-binding site (Q-site) of the SDH enzyme.
Conclusion
This compound is a highly valuable and adaptable precursor for the synthesis of novel agrochemicals. Its utility in modern cross-coupling reactions allows for the efficient construction of diverse molecular libraries for biological screening. The representative protocols and workflows provided herein offer a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this versatile building block in the development of next-generation crop protection solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxamides: Knowing more about these important fungicides | 3tentos [3tentos.com.br]
- 4. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
Application Notes and Protocols for Designing Organic Semiconductors with 4-Amino-5-bromo-2-thiophenecarboxylic acid
Introduction
4-Amino-5-bromo-2-thiophenecarboxylic acid is a promising, yet underexplored, monomer for the synthesis of novel organic semiconducting materials. Its unique trifunctional structure, featuring a polymerizable bromine site, an electron-donating amino group, and a functionality-introducing carboxylic acid group, presents a versatile platform for molecular design. These functional groups offer the potential to fine-tune the electronic properties, solubility, and solid-state packing of the resulting polymers, which are critical parameters for their application in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Monomer Properties and Handling
A summary of the key properties of this compound is provided below.
| Property | Value |
| CAS Number | 89499-42-3 |
| Molecular Formula | C₅H₄BrNO₂S |
| Molecular Weight | 222.06 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Storage | Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation. |
Proposed Synthetic Strategy: Polymerization
A viable synthetic route to a polythiophene derivative from this compound is through cross-coupling polymerization, such as Stille or Yamamoto coupling. These methods are widely used for the synthesis of conjugated polymers. Due to the reactivity of the amine and carboxylic acid functionalities, it is highly recommended to protect these groups prior to polymerization to prevent undesirable side reactions. A general synthetic workflow is proposed below.
Caption: Proposed workflow for the synthesis of a conjugated polymer from this compound.
Detailed Experimental Protocols
Protocol for Monomer Protection
Objective: To protect the reactive amine and carboxylic acid groups on the monomer to ensure controlled polymerization.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM, anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
Procedure:
-
Esterification of the carboxylic acid:
-
Suspend this compound (1.0 eq) in anhydrous methanol.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure. Neutralize with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
-
Boc-protection of the amine:
-
Dissolve the resulting methyl 4-amino-5-bromo-2-thiophenecarboxylate (1.0 eq) in anhydrous THF.
-
Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent in vacuo and purify the protected monomer by column chromatography on silica gel.
-
Protocol for Stille Cross-Coupling Polymerization
Objective: To synthesize the protected polymer via a palladium-catalyzed Stille cross-coupling reaction.
Materials:
-
Protected this compound monomer
-
Bis(trimethylstannyl)thiophene (or other suitable co-monomer)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Chlorobenzene (anhydrous and degassed)
-
Inert atmosphere glovebox or Schlenk line
-
Soxhlet apparatus
Procedure:
-
Inside a glovebox, charge a Schlenk flask with the protected monomer (1.0 eq), bis(trimethylstannyl)thiophene (1.0 eq), Pd₂(dba)₃ (0.015 eq), and P(o-tol)₃ (0.08 eq).
-
Add anhydrous, degassed chlorobenzene to the flask.
-
Seal the flask and take it out of the glovebox. Heat the reaction mixture at 90-110°C for 24-48 hours under an inert atmosphere.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the crude polymer and wash it with methanol.
-
Purify the polymer by Soxhlet extraction using methanol, hexane, and finally chloroform or chlorobenzene to isolate the polymer fraction.
-
Dry the purified polymer under vacuum.
Protocol for Polymer Characterization
Objective: To determine the physical and electronic properties of the synthesized polymer.
| Characterization Technique | Purpose | Expected (Hypothetical) Results |
| Gel Permeation Chromatography (GPC) | Determine molecular weight (Mn, Mw) and polydispersity index (PDI). | Mn: 10-30 kDa, PDI: 1.5-2.5 |
| UV-Vis Spectroscopy | Determine the absorption spectrum and optical bandgap. | λmax: 400-550 nm, Optical Bandgap: 2.0-2.5 eV |
| Cyclic Voltammetry (CV) | Determine HOMO and LUMO energy levels. | HOMO: -5.0 to -5.5 eV, LUMO: -2.5 to -3.0 eV |
| Thermogravimetric Analysis (TGA) | Assess thermal stability. | Decomposition temperature > 300°C |
Application: Organic Field-Effect Transistor (OFET) Fabrication and Testing
OFET Fabrication Workflow
Caption: A typical workflow for the fabrication of a bottom-gate, top-contact OFET device.
OFET Fabrication and Characterization Protocol
Objective: To fabricate and evaluate the performance of an OFET using the synthesized polymer as the active layer.
Materials:
-
Synthesized Polymer
-
Highly doped n-type silicon wafers with a 200-300 nm thermally grown SiO₂ layer
-
Chlorobenzene (spectroscopic grade)
-
Gold (99.99%) for thermal evaporation
-
Spin-coater, hotplate, thermal evaporator
-
Semiconductor parameter analyzer
Procedure:
-
Clean the Si/SiO₂ substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.
-
Prepare a solution of the synthesized polymer in chlorobenzene (e.g., 5-10 mg/mL).
-
Spin-coat the polymer solution onto the SiO₂ surface. The spin speed and time should be optimized to achieve a uniform film of 30-50 nm thickness.
-
Anneal the polymer film on a hotplate at a temperature optimized to improve film morphology and crystallinity (e.g., 100-150°C) for 30-60 minutes inside a nitrogen-filled glovebox.
-
Deposit gold source and drain electrodes (40-50 nm thick) onto the polymer film through a shadow mask using a thermal evaporator. The channel length and width are defined by the mask.
-
Measure the output and transfer characteristics of the OFET device using a semiconductor parameter analyzer in a dark, inert environment.
Hypothetical OFET Performance Data
| Parameter | Hypothetical Target Value |
| Charge Carrier Mobility (μ) | 10⁻³ - 10⁻¹ cm²/Vs |
| On/Off Current Ratio | > 10⁴ |
| Threshold Voltage (Vth) | 0 to -20 V |
These notes and protocols provide a comprehensive starting point for the investigation of this compound as a novel building block for organic semiconductors. Experimental validation and optimization are essential next steps in realizing the potential of this promising material.
Synthetic Pathways for the Diversification of Substituted Thiophenes from 4-Amino-5-bromo-2-thiophenecarboxylic Acid: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of a variety of substituted thiophenes starting from the versatile building block, 4-Amino-5-bromo-2-thiophenecarboxylic acid. This trifunctional scaffold offers multiple points for chemical modification, enabling the creation of diverse molecular libraries crucial for drug discovery and materials science. The protocols outlined below describe the protection of the amino group, followed by functionalization of the carboxylic acid and bromo moieties through esterification, amidation, Suzuki coupling, and Buchwald-Hartwig amination.
Strategic Approach to Synthesis
A key consideration for the selective functionalization of this compound is the potential for the amino group to interfere with reactions at the other sites. Therefore, a protection-functionalization-deprotection strategy is recommended. The general workflow is as follows:
-
N-Protection: The amino group is first protected to prevent its participation in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability under various reaction conditions and its straightforward removal under acidic conditions.
-
Functionalization of the Carboxylic Acid: The carboxylic acid group can be converted into esters or amides.
-
Functionalization of the Bromo Group: The bromo substituent can be replaced with a wide range of moieties via palladium-catalyzed cross-coupling reactions.
-
N-Deprotection: Removal of the protecting group to yield the final substituted aminothiophene.
This modular approach allows for the systematic synthesis of a library of compounds with diverse functionalities at the 2, 4, and 5-positions of the thiophene ring.
Experimental Protocols
Protocol 1: N-Protection of this compound
This protocol describes the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous NaOH (to dissolve the starting material).
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
After completion of the reaction (monitored by TLC), acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-Boc protected product.
Expected Yield: 85-95%
Protocol 2: Functionalization of the Carboxylic Acid Moiety
This protocol details the conversion of the carboxylic acid to a methyl ester.
Materials:
-
N-Boc-4-amino-5-bromo-2-thiophenecarboxylic acid
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄, catalytic amount)
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-4-amino-5-bromo-2-thiophenecarboxylic acid (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of NaHCO₃.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the methyl ester.
Expected Yield: 70-85%
This protocol describes the formation of an amide bond using a standard coupling agent.
Materials:
-
N-Boc-4-amino-5-bromo-2-thiophenecarboxylic acid
-
Amine (e.g., benzylamine) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
1M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-4-amino-5-bromo-2-thiophenecarboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired amide.
Expected Yield: 60-80%
Protocol 3: Functionalization of the Bromo Group
This protocol outlines the palladium-catalyzed coupling of the bromo-thiophene with an arylboronic acid.[1]
Materials:
-
N-Boc-4-amino-5-bromo-2-thiophenecarboxylate (ester from Protocol 2a) or N-Boc-4-amino-5-bromo-2-thiophenecarboxamide (amide from Protocol 2b)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Water (4:1)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flask, add the bromo-thiophene substrate (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Degas the flask and backfill with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add a degassed mixture of toluene and water (4:1).
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
Expected Yield: 50-75%
This protocol describes the palladium-catalyzed amination of the bromo-thiophene.[2]
Materials:
-
N-Boc-4-amino-5-bromo-2-thiophenecarboxylate (ester from Protocol 2a) or N-Boc-4-amino-5-bromo-2-thiophenecarboxamide (amide from Protocol 2b)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to a flask.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add the bromo-thiophene substrate (1.0 eq), the desired amine (1.2 eq), and NaOtBu (1.4 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
Expected Yield: 40-70%
Protocol 4: N-Deprotection
This final step removes the Boc protecting group to yield the free amine.
Materials:
-
N-Boc protected thiophene derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected thiophene derivative in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Once complete, carefully quench the reaction by adding saturated NaHCO₃ solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the deprotected product.
Expected Yield: >90%
Data Presentation
| Reaction Step | Sub-protocol | Starting Material | Key Reagents | Product | Typical Yield (%) |
| N-Protection | 1 | This compound | (Boc)₂O, NaOH | N-Boc-4-amino-5-bromo-2-thiophenecarboxylic acid | 85-95 |
| Esterification | 2a | N-Boc-4-amino-5-bromo-2-thiophenecarboxylic acid | MeOH, H₂SO₄ | Methyl N-Boc-4-amino-5-bromo-2-thiophenecarboxylate | 70-85 |
| Amide Coupling | 2b | N-Boc-4-amino-5-bromo-2-thiophenecarboxylic acid | Amine, EDC, HOBt | N-Boc-4-amino-5-bromo-2-thiophenecarboxamide | 60-80 |
| Suzuki Coupling | 3a | N-Boc protected bromo-thiophene | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | N-Boc protected 5-aryl-thiophene | 50-75 |
| Buchwald-Hartwig | 3b | N-Boc protected bromo-thiophene | Amine, Pd₂(dba)₃, Xantphos, NaOtBu | N-Boc protected 5-amino-thiophene | 40-70 |
| N-Deprotection | 4 | N-Boc protected thiophene | TFA, DCM | Substituted 4-amino-thiophene | >90 |
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic workflow for substituted thiophenes.
Suzuki Cross-Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-5-bromo-2-thiophenecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Amino-5-bromo-2-thiophenecarboxylic acid reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent synthetic route involves the electrophilic bromination of a 4-amino-2-thiophenecarboxylic acid precursor. A common and effective brominating agent for this transformation is N-Bromosuccinimide (NBS). This reagent is favored for its selectivity and milder reaction conditions compared to liquid bromine.
Q2: What are the critical parameters that influence the yield of the reaction?
A2: Several factors can significantly impact the yield:
-
Purity of Starting Materials: Ensure the 4-amino-2-thiophenecarboxylic acid is of high purity, as impurities can lead to side reactions.
-
Stoichiometry of NBS: The molar ratio of NBS to the starting material is crucial. An excess can lead to di-brominated byproducts, while an insufficient amount will result in incomplete conversion.
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Reaction Temperature: Temperature control is vital to prevent side reactions and degradation of the starting material or product.
-
Solvent Choice: The solvent should be inert to the reaction conditions and capable of dissolving the starting materials to a reasonable extent.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for quenching the reaction to maximize the yield of the desired product.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material and the formation of the product. A suitable eluent system should be determined beforehand to ensure good separation between the starting material, product, and any potential byproducts.
Q4: What are the potential side products in this reaction?
A4: The primary side product is often the di-brominated analog. Over-bromination can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. Other potential impurities may arise from the degradation of the starting material or product under the reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive NBS. | Use a fresh, recently purchased batch of NBS. Test the activity of the NBS on a standard substrate if in doubt. |
| Low reaction temperature. | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction by TLC. | |
| Insufficient reaction time. | Continue to monitor the reaction by TLC until the starting material is consumed or no further product formation is observed. | |
| Formation of Multiple Products (Observed by TLC) | Over-bromination due to excess NBS. | Use a stoichiometric amount or a slight excess (e.g., 1.05 - 1.1 equivalents) of NBS. Add the NBS portion-wise to the reaction mixture. |
| Reaction temperature is too high. | Perform the reaction at a lower temperature to improve selectivity. | |
| Product is Difficult to Purify | Co-elution of impurities during chromatography. | Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase. |
| Product co-precipitates with impurities. | Attempt recrystallization from a different solvent or solvent mixture. A general procedure for recrystallization can be found in the experimental protocols section. | |
| Inconsistent Yields | Variability in the quality of starting materials. | Ensure consistent purity of the 4-amino-2-thiophenecarboxylic acid starting material. |
| Inconsistent reaction conditions. | Carefully control all reaction parameters, including temperature, reaction time, and stoichiometry. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound:
Disclaimer: This is a representative protocol based on general procedures for the bromination of activated thiophene rings. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.
Materials:
-
4-amino-2-thiophenecarboxylic acid
-
N-Bromosuccinimide (NBS)
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Anhydrous Acetonitrile (or another suitable inert solvent)
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Hydrochloric Acid (HCl)
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Sodium Bicarbonate (NaHCO₃)
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Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
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Ethyl Acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-amino-2-thiophenecarboxylic acid (1.0 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Alternatively, the crude product can be purified by recrystallization.
General Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate or a mixture of ethanol and water).
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizing Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Logical Troubleshooting Flow
The following diagram provides a logical approach to troubleshooting common issues during the synthesis.
Caption: A logical troubleshooting flowchart for the synthesis of this compound.
Common side reactions in the synthesis of 4-Amino-5-bromo-2-thiophenecarboxylic acid derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Amino-5-bromo-2-thiophenecarboxylic acid and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, which is typically a two-step process: 1) Formation of the 4-aminothiophene-2-carboxylic acid scaffold via the Gewald reaction, and 2) Subsequent bromination at the 5-position.
Issue 1: Low or No Yield of 2-Aminothiophene Intermediate in the Gewald Reaction
Question: I am getting a very low yield, or no desired product, in the Gewald synthesis of my 2-aminothiophene-3-carboxylate/carbonitrile precursor. What are the possible causes and how can I troubleshoot this?
Answer:
Low yields in the Gewald reaction are a common issue and can often be resolved by systematically evaluating the reaction parameters. The primary causes can be categorized as follows:
-
Inefficient Knoevenagel-Cope Condensation: This is the initial and crucial step of the reaction.
-
Base Selection: The choice of base is critical. For less reactive ketones, a stronger base may be required. Consider screening bases such as piperidine, morpholine, or triethylamine.[1]
-
Water Removal: The condensation reaction produces water, which can inhibit the reaction. If suspected, using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[1]
-
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be activated to participate in the reaction.
-
Solvent Choice: Polar solvents like ethanol, methanol, or DMF are generally preferred to enhance the solubility and reactivity of sulfur.[1]
-
Temperature: Gently heating the reaction mixture to 40-60 °C can improve the reactivity of sulfur. However, be cautious as excessive heat can promote side reactions.[1]
-
-
Steric Hindrance: Sterically hindered ketones may react poorly in a one-pot setup.
-
Two-Step Protocol: A modified approach can be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and a base in a separate step.[1]
-
Microwave Irradiation: The use of microwave-assisted synthesis has been reported to improve yields and significantly reduce reaction times, especially for challenging substrates.
-
Troubleshooting Workflow for Low Yield in Gewald Reaction
Caption: Troubleshooting workflow for low yield in the Gewald reaction.
Issue 2: Formation of Multiple Products in the Bromination Step
Question: During the bromination of my 4-amino-2-thiophenecarboxylic acid derivative with N-bromosuccinimide (NBS), I am observing multiple spots on my TLC, indicating a mixture of products. How can I improve the selectivity for the desired 5-bromo product?
Answer:
The formation of multiple products during the bromination of an activated thiophene ring is often due to over-bromination or side reactions. Here are the key factors to consider for improving selectivity:
-
Over-bromination: The amino group at the 4-position and the carboxylic acid at the 2-position are both activating groups, making the thiophene ring highly susceptible to electrophilic substitution. This can lead to the formation of a di-brominated side product, 4-amino-2,5-dibromo-2-thiophenecarboxylic acid.
-
Control Stoichiometry: Use a precise stoichiometry of NBS, typically 1.0 to 1.1 equivalents. Adding NBS portion-wise can help maintain a low concentration of the brominating agent and improve selectivity.
-
Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to control the reaction rate and minimize over-bromination.
-
Solvent: A polar solvent like DMF or acetonitrile can be a good choice for this reaction.
-
-
Decarboxylation: Electron-rich thiophenecarboxylic acids can be susceptible to decarboxylation under certain conditions, especially at elevated temperatures.[2][3] This would lead to the formation of 3-amino-2-bromothiophene.
-
Mild Reaction Conditions: Avoid high temperatures and prolonged reaction times.
-
-
Oxidation: The amino group can be susceptible to oxidation, leading to colored impurities.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
| Parameter | Recommendation for Selectivity | Potential Side Product if Not Optimized |
| NBS Stoichiometry | 1.0 - 1.1 equivalents | 4-Amino-2,5-dibromo-2-thiophenecarboxylic acid |
| Temperature | 0 °C to room temperature | Over-bromination and Decarboxylation products |
| Reaction Time | Monitor closely by TLC | Increased side product formation |
| Atmosphere | Inert (Nitrogen or Argon) | Oxidized byproducts |
Frequently Asked Questions (FAQs)
Synthesis and Methodology
Q1: What is a reliable, detailed protocol for the synthesis of this compound?
A1: A common and effective route involves a two-step synthesis:
Step 1: Synthesis of Ethyl 4-amino-2-thiophenecarboxylate via Gewald Reaction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine a suitable ketone (e.g., cyclohexanone, 1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Base Addition: Add a catalytic amount of a secondary amine, such as morpholine or piperidine (0.1-0.2 equivalents).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography.
Step 2: Bromination of Ethyl 4-amino-2-thiophenecarboxylate
-
Dissolution: Dissolve the ethyl 4-amino-2-thiophenecarboxylate intermediate (1 equivalent) in a suitable solvent such as acetonitrile or DMF in a flask protected from light.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
NBS Addition: Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C to room temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
Quenching and Extraction: Once the starting material is consumed, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 3: Saponification (if the carboxylic acid is desired)
-
Hydrolysis: Dissolve the purified ethyl 4-amino-5-bromo-2-thiophenecarboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heating: Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Acidification: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Carefully acidify with cold dilute hydrochloric acid until the pH is acidic, which will precipitate the carboxylic acid.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Synthesis Workflow
Caption: General synthetic workflow for this compound.
Side Reactions and Impurities
Q2: What are the most common side products I should be aware of, and how can I identify them?
A2: The most common side products are typically unreacted starting materials, intermediates from the Gewald reaction, and over-brominated species.
| Side Product/Impurity | Originating Step | Reason for Formation | Identification (Expected Spectroscopic Signatures) |
| Unreacted Ketone/Ethyl Cyanoacetate | Gewald Reaction | Incomplete reaction due to suboptimal conditions. | Characteristic C=O and C≡N stretches in IR; distinct signals in ¹H NMR. |
| Dimer of α,β-unsaturated nitrile | Gewald Reaction | A known side reaction of the Knoevenagel-Cope intermediate. | Complex ¹H and ¹³C NMR spectra; molecular ion peak corresponding to the dimer in MS. |
| 4-Amino-2,5-dibromo-2-thiophenecarboxylic acid derivative | Bromination | Use of excess brominating agent or harsh reaction conditions. | Disappearance of the proton signal at the 5-position in ¹H NMR; Isotopic pattern for two bromine atoms in MS. |
| 3-Amino-2-bromothiophene derivative | Bromination | Decarboxylation of the starting material under thermal stress. | Absence of the carboxylic acid proton in ¹H NMR and the C=O stretch in IR; lower molecular weight in MS. |
Q3: My final product is colored. What is the likely cause and how can I remove the color?
A3: A colored product often indicates the presence of oxidized impurities or polymeric materials. The amino group on the thiophene ring is susceptible to oxidation, which can form highly colored byproducts.
-
Prevention:
-
Conduct the reaction under an inert atmosphere (nitrogen or argon).
-
Use purified, degassed solvents.
-
Avoid excessive heat and prolonged exposure to light.
-
-
Removal:
-
Recrystallization: This is often the most effective method for removing colored impurities. A suitable solvent system should be determined empirically.
-
Activated Carbon: Treatment of a solution of the crude product with a small amount of activated carbon followed by filtration can effectively remove colored impurities.
-
Column Chromatography: If recrystallization is not effective, purification by silica gel column chromatography can separate the desired product from colored impurities.
-
Data and Characterization
Q4: What are the expected spectroscopic data for this compound?
A4: While a specific spectrum from a single source is not available, based on the structure and data for similar compounds, the following are expected spectroscopic characteristics:
-
¹H NMR (in DMSO-d₆):
-
A broad singlet for the carboxylic acid proton (OH), typically downfield (>12 ppm), which is exchangeable with D₂O.
-
A broad singlet for the amino group protons (NH₂), typically in the range of 5-7 ppm, also exchangeable with D₂O.
-
A singlet for the proton at the 3-position of the thiophene ring.
-
-
¹³C NMR (in DMSO-d₆):
-
A signal for the carboxylic acid carbonyl carbon (~160-170 ppm).
-
Signals for the four carbons of the thiophene ring, with the carbon bearing the bromine atom shifted downfield.
-
-
IR (KBr pellet):
-
A broad absorption for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹).
-
N-H stretching vibrations for the primary amine (3300-3500 cm⁻¹).
-
A strong absorption for the C=O stretch of the carboxylic acid (~1680-1710 cm⁻¹).
-
-
Mass Spectrometry (ESI-):
-
A molecular ion peak [M-H]⁻ showing the characteristic isotopic pattern for one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).
-
This technical support center provides a foundational guide to aid in the synthesis of this compound derivatives. For more specific issues, it is always recommended to consult the primary literature for detailed experimental conditions and characterization data.
References
Technical Support Center: Suzuki Coupling of 4-Amino-5-bromo-2-thiophenecarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Suzuki coupling of 4-Amino-5-bromo-2-thiophenecarboxylic acid.
Troubleshooting Guide
Issue 1: Low to No Product Yield
Low or no yield in the Suzuki coupling of this compound is a common issue. The electron-rich nature of the thiophene ring, coupled with the presence of both an amino and a carboxylic acid group, can complicate the reaction. A systematic approach to troubleshooting is recommended.
Potential Cause & Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivation | The Pd(0) active catalyst can be sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1][2][3] Consider using a more robust, air-stable pre-catalyst. |
| Poor Oxidative Addition | The electron-donating amino group can make the C-Br bond stronger and slow down the oxidative addition step.[1][4] Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to accelerate this step.[1][2] |
| Problematic Functional Groups | The free amine (NH2) and carboxylic acid (COOH) groups can interfere with the catalyst. The acidic proton of the carboxylic acid can react with the base.[5][6] The amine can coordinate to the palladium center, inhibiting its catalytic activity.[7] Consider protecting the amine or esterifying the carboxylic acid prior to the coupling reaction.[8][9] If proceeding with the unprotected form, use a sufficient excess of a strong base (e.g., K3PO4) to deprotonate the carboxylic acid.[2][6] |
| Inappropriate Base or Solvent | The choice of base and solvent is critical and often substrate-dependent.[1] An unsuitable combination can lead to poor solubility, slow reaction rates, or side reactions.[1] For substrates with acidic protons, stronger bases like K3PO4 or Cs2CO3 are often effective.[2][6] A mixed solvent system, such as dioxane/water or toluene/water, may be necessary to dissolve all reactants.[6][10] |
| Low Reaction Temperature | While excessive heat can cause decomposition, some challenging couplings require higher temperatures to proceed.[2][11] If the reaction is sluggish, cautiously increase the temperature. |
Issue 2: Significant Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired coupled product.
Common Side Products & Mitigation Strategies
| Side Product | Potential Cause & Mitigation Strategy |
| Protodebromination (Loss of Bromine) | This is the replacement of the bromine atom with a hydrogen atom. It can be caused by traces of water or certain impurities.[2] Mitigation: Use anhydrous solvents and reagents. A milder base or lower reaction temperature may also help reduce this side reaction.[2] |
| Protodeboronation (Loss of Boronic Acid Group) | The boronic acid coupling partner can be unstable and lose its boronic acid group, especially with electron-rich heterocyclic boronic acids.[1][3] Mitigation: Use a milder base (e.g., K2CO3) or anhydrous conditions.[3] Consider using a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[6] |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen.[3][6] Mitigation: Ensure rigorous degassing of solvents and maintain a strict inert atmosphere throughout the reaction.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound failing?
A1: Several factors could be contributing to the failure of your reaction. The substrate itself presents challenges due to the electron-rich thiophene ring and the presence of both an amino and a carboxylic acid group. Common culprits include:
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Catalyst deactivation: Your palladium catalyst may be oxidized and inactive. Ensure your reaction is free of oxygen.[1][2]
-
Inhibited oxidative addition: The electron-donating amino group can make the C-Br bond less reactive.[1][4]
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Functional group interference: The amine and carboxylic acid groups can interact with the catalyst or base in non-productive ways.[5][6][7]
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Suboptimal reaction conditions: The choice of ligand, base, and solvent is crucial and may require screening.[1]
Q2: What is the best catalyst and ligand combination for this substrate?
A2: For electron-rich aryl bromides like this thiophene derivative, traditional catalysts like Pd(PPh₃)₄ may be sluggish. More effective systems often employ bulky, electron-rich phosphine ligands.[1][2] Good starting points for ligand screening include Buchwald-type biarylphosphine ligands such as SPhos and XPhos, paired with a palladium source like Pd(OAc)₂ or a pre-formed palladacycle.[1][3]
Q3: Should I protect the amine and/or carboxylic acid groups?
A3: Protection strategies can often simplify the reaction and improve yields.
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Esterification of the carboxylic acid: This is a common strategy to prevent issues with the acidic proton and improve solubility in organic solvents.[8][9] The ester can be hydrolyzed back to the carboxylic acid after the coupling.
-
Protection of the amine: While sometimes necessary, many modern Suzuki coupling conditions are tolerant of free amines. However, if you suspect the amine is inhibiting the catalyst, protection with a group like Boc (tert-butyloxycarbonyl) may be beneficial.
Q4: What are the recommended bases and solvents?
A4: The choice of base is critical, especially with the acidic carboxylic acid group.
-
Bases: A strong base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently successful in challenging couplings.[2] You will need to use at least one extra equivalent of base to neutralize the carboxylic acid.
-
Solvents: A mixture of an organic solvent and water is typically used to dissolve both the organic-soluble and water-soluble components. Common solvent systems include 1,4-dioxane/water, toluene/water, or THF/water.[6][10][12]
Q5: How can I minimize the formation of the debrominated starting material?
A5: Protodebromination is a common side reaction with electron-rich heterocycles.[2] To minimize it, you can:
-
Use rigorously anhydrous solvents and reagents.
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Employ a milder base if possible.
-
Lower the reaction temperature, although this may also slow down the desired reaction.[2]
-
Experiment with different phosphine ligands, as some may be more prone to promoting this side reaction.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a general starting point and will likely require optimization for your specific boronic acid.
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To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid or boronic ester (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, 3.0 equiv.).
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Seal the vessel with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
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Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
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Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe.
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Stir the reaction mixture at the desired temperature (e.g., 90-110 °C) and monitor its progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature. Acidify the mixture with aqueous HCl (e.g., 1M) to pH ~2-3 and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting a failed Suzuki coupling reaction.
Caption: Key relationships between substrate properties and potential reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling Reactions with 4-Amino-5-bromo-2-thiophenecarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing dehalogenation during cross-coupling reactions of 4-Amino-5-bromo-2-thiophenecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in cross-coupling reactions?
A1: Dehalogenation, specifically protodebromination in this case, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on the thiophene ring is replaced by a hydrogen atom. This leads to the formation of 4-Amino-2-thiophenecarboxylic acid as a byproduct, consuming the starting material and reducing the yield of the desired coupled product.
Q2: What are the primary factors that promote dehalogenation of this compound?
A2: Several factors can contribute to dehalogenation:
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Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of dehalogenation.
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Water Content: While some water is often necessary for the efficiency of certain cross-coupling reactions like the Suzuki coupling, excessive amounts can serve as a proton source for dehalogenation.[1][2]
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Choice of Base: The type and strength of the base can influence the reaction pathway, with some bases promoting dehalogenation.
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Catalyst and Ligand System: The electronic and steric properties of the palladium catalyst and its associated ligands play a crucial role. Less stable catalytic intermediates are more prone to decomposition pathways that can lead to dehalogenation.
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Solvent: The choice of solvent can impact catalyst stability and the solubility of reagents, which in turn can affect the rate of dehalogenation. For instance, in Stille couplings, solvents like dioxane and DMF have been observed to cause more dehalogenation than toluene.[3]
Q3: How do the amino and carboxylic acid groups on the thiophene ring affect the cross-coupling reaction and the dehalogenation side reaction?
A3: The electron-donating amino group at the 4-position and the electron-withdrawing carboxylic acid group at the 2-position can influence the electronic properties of the thiophene ring and its reactivity. The amino group can coordinate to the palladium catalyst, potentially altering its catalytic activity. The carboxylic acid group can be deprotonated by the base, which might affect the solubility of the starting material and its interaction with the catalyst. In some cases, protection of the amino group or esterification of the carboxylic acid may be necessary to achieve optimal results and minimize side reactions.[4]
Q4: Which cross-coupling reactions are most suitable for this compound, and which are more prone to dehalogenation?
A4: Suzuki and Stille couplings are commonly employed for the functionalization of bromothiophenes.[2][3] However, both can be susceptible to dehalogenation. The Suzuki coupling, while popular due to the commercial availability and lower toxicity of boronic acids, can be sensitive to the water content, which is a key factor in dehalogenation.[1][2] Stille couplings, while tolerant of many functional groups, use toxic organotin reagents and can also suffer from dehalogenation, which is influenced by the solvent choice.[3] Heck and Sonogashira couplings are also viable options for introducing vinyl and alkynyl groups, respectively. The optimal choice will depend on the specific desired product and may require careful optimization of reaction conditions to suppress dehalogenation.
Troubleshooting Guide: Minimizing Dehalogenation
This guide provides a systematic approach to troubleshooting and minimizing dehalogenation during cross-coupling reactions of this compound.
Problem: Significant formation of the dehalogenated byproduct (4-Amino-2-thiophenecarboxylic acid).
dot
Caption: A logical workflow for troubleshooting dehalogenation.
Step 1: Review and Optimize Reaction Conditions
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Temperature: Lower the reaction temperature. While this may slow down the desired reaction, it can significantly reduce the rate of dehalogenation.
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Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor dehalogenation.
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Water Content (for Suzuki Coupling): Use anhydrous solvents and reagents where possible. If water is required as a co-solvent, minimize its amount. A solvent ratio of 8:1 dioxane:water has been shown to be a good compromise between reaction completion and minimizing dehalogenation in a similar system.[1]
Step 2: Modify the Catalyst and Ligand System
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Catalyst Choice: For Suzuki couplings, consider using pre-formed palladium(0) catalysts like Pd(PPh₃)₄ or palladium(II) pre-catalysts with bulky, electron-rich phosphine ligands. For Stille couplings, Pd(PPh₃)₄ is a common choice, but newer catalytic systems might offer better results under milder conditions.[3]
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Ligand Selection: The use of bulky phosphine ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) can sometimes suppress dehalogenation by favoring the desired reductive elimination step over side reactions.
Step 3: Adjust the Base and Solvent
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Base Selection: For Suzuki couplings, milder bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases. The choice of base can be critical and may require screening.
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Solvent Choice: For Stille couplings, switching from polar aprotic solvents like dioxane or DMF to a non-polar solvent like toluene can significantly reduce dehalogenation.[3] For Suzuki couplings, a less polar solvent system with minimal water may be beneficial.
Step 4: Consider Substrate Modification
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Esterification of the Carboxylic Acid: The free carboxylic acid can potentially interfere with the catalytic cycle. Esterifying the carboxylic acid group, for example, to a pentyl ester, has been shown to be a successful strategy for subsequent Suzuki coupling of 5-bromothiophene-2-carboxylic acid.[5]
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Protection of the Amino Group: While the amino group in this substrate is less likely to be the primary cause of issues compared to N-H groups in pyrroles, its protection (e.g., as a Boc-carbamate) could be considered if other strategies fail, as this can prevent coordination to the palladium center.[4]
Data Presentation: Reaction Conditions for Cross-Coupling of Bromothiophene Derivatives
The following tables summarize reaction conditions from the literature for Suzuki and Stille couplings of bromothiophene derivatives, which can serve as a starting point for optimizing the reaction of this compound.
Table 1: Suzuki Coupling of 5-Bromothiophene-2-carboxylate Derivatives
| Entry | Bromothiophene Derivative | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pentyl 5-bromothiophene-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene | 90 | 16 | 72 | [5] |
| 2 | Pentyl 5-bromothiophene-2-carboxylate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene | 90 | 16 | 75 | [5] |
| 3 | Pentyl 5-bromothiophene-2-carboxylate | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 65 | [5] |
| 4 | Phenethyl 5-bromothiophene-2-carboxylate | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene | 90 | 16 | 68 | [5] |
Table 2: Stille Coupling of Bromothiophenes - Solvent Effects on Dehalogenation
| Entry | Solvent | Dehalogenation | Desired Product Yield | Reference |
| 1 | Dioxane | Significant | ~30% | [3] |
| 2 | DMF | Significant | - | [3] |
| 3 | Toluene | Minimal | Improved | [3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of Esterified this compound
This protocol is adapted from a procedure for the Suzuki coupling of pentyl 5-bromothiophene-2-carboxylate.[5]
dot
Caption: A general experimental workflow for the Suzuki coupling.
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Esterification: Protect the carboxylic acid of this compound as a simple ester (e.g., methyl or ethyl ester) using standard methods (e.g., Fischer esterification or reaction with an alkyl halide in the presence of a base).
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the esterified this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₃PO₄ (2.0 equiv).
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Solvent Addition: Add anhydrous, degassed toluene via syringe.
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Reaction: Heat the reaction mixture to 90 °C and stir for 16 hours or until completion as monitored by TLC or LC-MS.
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Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: General Procedure for Stille Coupling with Minimized Dehalogenation
This protocol is based on general recommendations for Stille couplings where dehalogenation is a concern.[3]
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add this compound (or its ester) (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
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Solvent and Reagent Addition: Add anhydrous, degassed toluene. Then, add the organostannane reagent (1.1 equiv) via syringe.
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Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
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Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate. To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of KF.
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Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 4-Amino-5-bromo-2-thiophenecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-5-bromo-2-thiophenecarboxylic acid. The guidance focuses on a common synthetic approach: the amination of a brominated thiophene precursor.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method is the palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann-type coupling. These reactions introduce the amino group onto the thiophene ring by coupling an amine source with a brominated thiophene precursor. Nucleophilic aromatic substitution (SNAr) can also be a viable, though often more challenging, alternative.
Q2: Which brominated precursor is the most suitable starting material?
Ideally, a precursor that already contains the bromo and carboxylic acid functionalities at the desired positions would be used. However, a more practical approach often involves a multi-step synthesis, potentially starting from a commercially available bromothiophene derivative. The choice of starting material will dictate the overall synthetic strategy.
Q3: What are the critical parameters to control in a Buchwald-Hartwig amination for this synthesis?
The critical parameters for a successful Buchwald-Hartwig amination include the choice of palladium catalyst and ligand, the base, the solvent, the reaction temperature, and the purity of the reagents. These factors are interdependent and require careful optimization.
Q4: How can I monitor the progress of the reaction?
Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the tracking of the consumption of starting materials and the formation of the desired product.
Q5: What are the typical purification methods for this compound?
Purification is often achieved through a combination of techniques. An initial work-up to remove the catalyst and inorganic salts is typically followed by column chromatography on silica gel. Recrystallization from a suitable solvent system can be employed for final purification to obtain a high-purity product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via amination of a brominated precursor.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or No Product Yield | Inactive catalyst | - Use a fresh batch of palladium catalyst and ligand.- Ensure the catalyst is not exposed to air or moisture for extended periods.- Consider using a pre-catalyst that is more air-stable. |
| Ineffective base | - The choice of base is critical. Screen different bases such as NaOtBu, K3PO4, or Cs2CO3.- Ensure the base is finely powdered and dry. | |
| Unsuitable solvent | - The solvent can significantly impact the reaction. Toluene, dioxane, and THF are commonly used.[1] - Ensure the solvent is anhydrous. | |
| Low reaction temperature | - Amination reactions often require elevated temperatures. Gradually increase the reaction temperature and monitor for product formation. | |
| Formation of Side Products | Hydrodehalogenation (loss of bromine) | - This can be caused by impurities in the starting material or catalyst.- Lowering the reaction temperature or using a less reactive base might help.- Ensure an inert atmosphere is maintained throughout the reaction. |
| Dimerization of the starting material | - This can occur at high catalyst loadings or temperatures.- Reduce the catalyst concentration.- Add the amine source slowly to the reaction mixture. | |
| Competing reactions at the carboxylic acid group | - If the carboxylic acid is not protected, it can react with the base or other nucleophiles.- Consider protecting the carboxylic acid group (e.g., as an ester) before the amination step. | |
| Difficulty in Product Purification | Catalyst residues in the product | - After the reaction, filter the mixture through a pad of Celite to remove the palladium catalyst.- Perform an aqueous work-up with a chelating agent like EDTA to remove residual metal. |
| Co-elution of starting material and product | - Optimize the mobile phase for column chromatography. A gradient elution might be necessary.- Consider derivatizing the product or starting material to alter their polarity for easier separation. | |
| Product insolubility | - The product may precipitate out of the reaction mixture. Choose a solvent in which both starting materials and the product have reasonable solubility at the reaction temperature.- For purification, explore a range of solvents for recrystallization. |
Experimental Protocols
Representative Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general guideline for the amination of a brominated thiophene precursor. The specific conditions may need to be optimized for your particular substrate.
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Reagent Preparation:
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Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
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Use anhydrous solvents.
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Degas the solvent by bubbling with an inert gas for at least 30 minutes.
-
-
Reaction Setup:
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To a dried reaction flask, add the brominated thiophene precursor (1.0 eq), the palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), and the phosphine ligand (e.g., Xantphos, 2-10 mol%).
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Add the base (e.g., NaOtBu, 1.5-2.0 eq).
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Evacuate and backfill the flask with an inert gas three times.
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Add the degassed solvent (e.g., toluene or dioxane) via syringe.
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Add the amine source (e.g., a solution of ammonia in dioxane or an ammonia equivalent).
-
-
Reaction Execution:
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Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
-
Work-up and Purification:
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Cool the reaction mixture to room temperature.
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Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel, followed by recrystallization if necessary.
-
Data Presentation
Table 1: Example of Reaction Condition Optimization for Buchwald-Hartwig Amination
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd2(dba)3 (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 65 |
| 2 | Pd(OAc)2 (2) | BINAP (3) | K3PO4 | Dioxane | 110 | 58 |
| 3 | Pd2(dba)3 (2) | Xantphos (4) | Cs2CO3 | Toluene | 100 | 72 |
| 4 | Pd2(dba)3 (1) | Xantphos (2) | NaOtBu | Toluene | 110 | 75 |
| 5 | Pd2(dba)3 (2) | RuPhos (4) | K3PO4 | Dioxane | 100 | 68 |
Note: The yields presented are hypothetical and for illustrative purposes only. Actual yields will depend on the specific substrate and reaction conditions.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the amination reaction.
References
Technical Support Center: Purification of 4-Amino-5-bromo-2-thiophenecarboxylic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges in the purification of 4-Amino-5-bromo-2-thiophenecarboxylic acid. Below are troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of this compound.
Q1: My TLC plate shows multiple spots after the reaction. What are the likely impurities?
A1: Multiple spots on a TLC plate suggest the presence of impurities. Based on a likely synthesis route involving the bromination of 4-amino-2-thiophenecarboxylic acid, common impurities may include:
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Unreacted Starting Material: 4-amino-2-thiophenecarboxylic acid.
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Di-brominated Byproducts: Dibromo-4-amino-2-thiophenecarboxylic acid isomers.
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Regioisomers: Isomers where bromine has substituted at a different position on the thiophene ring.
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Degradation Products: The compound may degrade under harsh purification conditions (e.g., high heat, strong acid/base).
Q2: I am having difficulty removing the starting material (4-amino-2-thiophenecarboxylic acid) from my product.
A2: The starting material and the product have similar polarities, which can make separation challenging. Here are a few strategies:
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Recrystallization: A carefully chosen solvent system can help selectively crystallize the desired product, leaving the more soluble impurities in the mother liquor.
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Column Chromatography: While challenging due to the amphoteric nature of the compound, optimization of the mobile phase can achieve separation. Consider using a gradient elution.
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Acid/Base Wash: Exploiting subtle pKa differences between the product and starting material might allow for selective extraction, although this can be difficult.
Q3: My compound is streaking on the silica TLC plate. How can I get clean spots?
A3: Streaking is a common issue for compounds with both acidic (carboxylic acid) and basic (amino) groups, as they can interact strongly and inconsistently with the silica gel. To resolve this:
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Add an Acidic Modifier: Add a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.5-1%), to your eluent. This will protonate the amino group, leading to more consistent interactions with the silica.
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Add a Basic Modifier: Alternatively, adding a small amount of a volatile base like triethylamine or ammonia can deprotonate the carboxylic acid.
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Use a Different Stationary Phase: Consider using alumina or reverse-phase silica plates for your TLC analysis.
Q4: I am attempting recrystallization, but my compound "oils out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can be due to a high concentration of impurities or cooling the solution too quickly.
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Reduce Cooling Rate: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath.
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Add More Solvent: The solution may be too concentrated. Add a small amount of the "good" solvent to the hot mixture to ensure everything is fully dissolved before cooling.
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Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
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Change Solvent System: The chosen solvent system may not be appropriate. Experiment with different solvent pairs.
Q5: What is a good starting point for a column chromatography eluent?
A5: Due to the polarity of the compound, a polar mobile phase will be required. A good starting point is a mixture of a moderately polar solvent and a more polar solvent, such as:
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Dichloromethane/Methanol
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Ethyl Acetate/Hexane with a methanol co-solvent
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Chloroform/Methanol
Remember to add an acidic modifier (like acetic acid) to your eluent to improve peak shape and reduce tailing on the column, as discussed in Q3.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
A1: Commercially available this compound typically has a purity of 95% or higher.[1][2] It is always recommended to verify the purity of the starting material before use in a synthesis.
Q2: How can I assess the purity of my purified product?
A2: Several analytical techniques can be used to assess the purity of your compound:
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Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indication of purity.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify the presence of impurities with distinct signals.
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Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.
Q3: Are there any stability concerns with this compound?
A3: While generally stable, amino-substituted thiophenes can be susceptible to oxidation and degradation, especially when exposed to light, air, and high temperatures for extended periods. It is best to store the compound in a cool, dark, and inert atmosphere.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography is a viable option, particularly if you are struggling with silica gel. A C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a pH modifier like formic acid or trifluoroacetic acid (TFA), can be effective for separating polar and amphoteric compounds.
Data Presentation
Table 1: Typical Product Specifications
| Property | Value | Source(s) |
| CAS Number | 89499-42-3 | [1][2] |
| Molecular Formula | C5H4BrNO2S | [1][2] |
| Molecular Weight | 222.06 g/mol | [1][2] |
| Typical Purity | ≥95% | [1][2] |
| Appearance | Off-white to light brown solid | |
| Storage Temperature | 2-8°C | [2] |
Experimental Protocols
Protocol 1: Recrystallization using a Dichloromethane/Methanol Solvent System
This protocol is based on methods for structurally similar compounds and may require optimization.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of warm dichloromethane to dissolve the solid. Gentle heating on a hotplate may be necessary.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Induce Crystallization: While the dichloromethane solution is still warm, slowly add methanol dropwise until the solution becomes slightly cloudy. This indicates the solution is saturated.
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Crystal Formation: Add a few more drops of dichloromethane until the cloudiness just disappears. Remove the flask from the heat and allow it to cool slowly to room temperature.
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Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold methanol.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol is a general guideline and requires optimization based on TLC analysis.
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Column Packing: Pack a glass column with silica gel using a slurry method with your chosen starting eluent (e.g., 98:2 dichloromethane:methanol with 0.5% acetic acid).
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like methanol. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
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Elution: Begin eluting with your starting solvent mixture, collecting fractions.
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Gradient Elution (Optional): If the product and impurities are not separating well, gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol).
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification challenges.
References
Technical Support Center: Catalyst Selection for Reactions with 4-Amino-5-bromo-2-thiophenecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in catalytic reactions with 4-Amino-5-bromo-2-thiophenecarboxylic acid. The guidance is structured in a question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or no product. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in the Suzuki-Miyaura coupling of this compound can arise from several factors related to the substrate's unique functionalities and the general challenges of cross-coupling reactions. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
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Catalyst Inactivation by the Amino Group: The lone pair of electrons on the amino group can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1]
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Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the metal center and promote the desired catalytic cycle over catalyst poisoning.[2]
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Poor Solubility: The presence of both the amino and carboxylic acid groups can lead to poor solubility of the starting material or its salt in common organic solvents, especially after the addition of a base.[1][3]
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Solution:
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Use a solvent mixture, such as 1,4-dioxane/water or toluene/water, to improve the solubility of all reaction components.[4][5]
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Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) to increase its solubility in organic solvents. The ester can be hydrolyzed post-coupling.[5]
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Inappropriate Base Selection: The choice of base is critical. It must be strong enough to facilitate the transmetallation step but not so strong as to cause unwanted side reactions. The carboxylic acid will react with the base, so additional equivalents are necessary.[3]
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Side Reactions: Common side reactions include the homocoupling of the boronic acid and protodeboronation (replacement of the boronic acid group with a hydrogen).[1]
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Solution: Rigorously degas the reaction mixture to minimize oxygen, which promotes homocoupling. Use fresh, high-purity boronic acid to reduce protodeboronation.
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Issue 2: Inefficient Heck Reaction and Formation of Side Products
Question: I am attempting a Heck reaction with this compound and an alkene, but the reaction is sluggish and I'm observing significant side products. What should I consider?
Answer:
The Heck reaction with an electron-rich substrate like this compound can be challenging.[6] The electron-donating amino group can slow down the oxidative addition step.
Potential Causes and Solutions:
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Slow Oxidative Addition: The electron-rich nature of the aminothiophene ring can make the C-Br bond less reactive towards oxidative addition to the Pd(0) catalyst.[6]
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Catalyst Deactivation: The sulfur atom in the thiophene ring can coordinate to the palladium catalyst, leading to deactivation.[6]
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Solution: Using ligands that can form stable complexes with palladium can mitigate this issue. N-heterocyclic carbene (NHC) ligands can be effective in such cases.
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Olefin Isomerization: Isomerization of the product alkene can occur if the β-hydride elimination step is reversible and the subsequent reductive elimination is slow.[6]
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Solution: The choice of base can influence the rate of catalyst regeneration. A stronger base can accelerate this step and minimize isomerization.[6] Using a phosphine-free catalyst system or specific ligands can sometimes suppress this side reaction.
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Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is best for cross-coupling reactions with this compound?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific reaction (Suzuki, Heck, Buchwald-Hartwig) and the coupling partner. However, for Suzuki and Buchwald-Hartwig reactions, palladium(II) acetate (Pd(OAc)₂) or palladium pre-catalysts combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are generally a good starting point due to their effectiveness with electron-rich and potentially coordinating substrates.[2][9] For Heck reactions, Pd(OAc)₂ with ligands like P(o-tol)₃ is a common choice.[7]
Q2: How does the carboxylic acid group affect the reaction conditions?
A2: The carboxylic acid group is acidic and will be deprotonated by the base used in the coupling reaction. This has two main implications:
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Stoichiometry of the Base: You must use at least one extra equivalent of base to neutralize the carboxylic acid in addition to the amount required for the catalytic cycle.[3]
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Solubility: The resulting carboxylate salt may have significantly different solubility properties than the starting carboxylic acid, potentially requiring the use of polar or aqueous solvent mixtures to maintain a homogeneous reaction.[1][3] In some cases, the carboxylate can coordinate to the palladium center and affect its catalytic activity.[1]
Q3: Is it necessary to protect the amino group in this compound before performing cross-coupling reactions?
A3: While not always strictly necessary, protecting the amino group (e.g., as a Boc-carbamate) can be a beneficial strategy, particularly if you are observing significant side reactions like dehalogenation or low yields due to catalyst inhibition.[2] Protection can prevent the amino group from interfering with the catalytic cycle.[2]
Q4: What are the most common side products in these reactions?
A4: Common side products include:
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Dehalogenation: Replacement of the bromine atom with a hydrogen. This can be promoted by the presence of the free amino group.[2]
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Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the aryl halide.
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Protodeboronation: Loss of the boronic acid group, replacing it with hydrogen (in Suzuki reactions).[1]
Q5: Can I use the same catalyst system for different types of cross-coupling reactions (e.g., Suzuki and Heck)?
A5: While some catalyst systems can be versatile, it is generally recommended to optimize the catalyst and ligand for each specific type of reaction. The mechanistic steps and requirements for Suzuki, Heck, and Buchwald-Hartwig couplings are different, and a catalyst system that is highly efficient for one may not be for another.
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Amino-Substituted Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 80-95 | [4][5] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [4] |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | ~95 | [4] |
| NiCl₂(PCy₃)₂ | - | K₃PO₄ | 2-Me-THF | 100 | 18 | Variable | [4] |
Table 2: Comparison of Conditions for Heck Reactions with Bromothiophenes
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | Good | [7] |
| Pd(OAc)₂ | - | K₂CO₃ | DMF | 120 | 12-24 | 80-90 | [6] |
| Pd/C | - | NaOAc | NMP | 140 | 4 | ~90 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.
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Materials:
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This compound (1.0 equiv)
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Arylboronic acid (1.2 equiv)
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Pd(PPh₃)₄ (3-5 mol%)
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K₂CO₃ (3.0 equiv)
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1,4-Dioxane/Water (4:1 mixture, degassed)
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Inert atmosphere (Argon or Nitrogen)
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Procedure:
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To a flame-dried reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
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Evacuate and backfill the vessel with an inert gas three times.
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Add the degassed 1,4-dioxane/water solvent mixture via syringe.
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Add Pd(PPh₃)₄ to the reaction mixture.
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Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to precipitate the product.
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Filter the solid, wash with water, and dry. Purify by recrystallization or column chromatography if necessary.
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Protocol 2: General Procedure for Heck Reaction
This protocol is a general starting point and may require optimization.
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Materials:
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This compound (1.0 equiv)
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Alkene (e.g., Styrene, 1.2 equiv)
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Pd(OAc)₂ (2 mol%)
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P(o-tol)₃ (4 mol%)
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Et₃N (2.0 equiv)
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Anhydrous DMF
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Inert atmosphere (Argon or Nitrogen)
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Procedure:
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To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(OAc)₂, and P(o-tol)₃.
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Add anhydrous DMF and Et₃N.
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Add the alkene to the mixture.
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Seal the tube and heat the reaction mixture to 100-120 °C.
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Stir the reaction at this temperature for 24 hours, monitoring its progress by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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Visualizations
References
Impact of solvent choice on 4-Amino-5-bromo-2-thiophenecarboxylic acid reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-5-bromo-2-thiophenecarboxylic acid. The following sections address common reactivity issues with a focus on the impact of solvent choice in key synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges stem from the multifunctional nature of the molecule. The amino group can coordinate with and potentially deactivate the palladium catalyst. Under basic reaction conditions, the carboxylic acid is deprotonated to a carboxylate salt, which can cause solubility issues in common organic solvents. Careful selection of ligands, bases, and solvent systems is crucial to mitigate these effects.
Q2: How does the choice of solvent affect Suzuki-Miyaura coupling reactions with this substrate?
A2: Solvent selection is critical for balancing reagent solubility and catalyst activity. A combination of an organic solvent and water is often necessary. The organic solvent (e.g., 1,4-dioxane, toluene, or DME) helps to dissolve the thiophene substrate and the boronic acid, while water is often essential for the efficacy of the inorganic base (e.g., K₂CO₃, Cs₂CO₃) used in the reaction. The ratio of the organic solvent to water can significantly impact the reaction rate and yield, and may need to be optimized to prevent side reactions like dehalogenation.
Q3: Which solvents are recommended for Buchwald-Hartwig amination with this compound?
A3: For Buchwald-Hartwig aminations, non-polar aprotic solvents are generally preferred. Toluene and 1,4-dioxane are the most commonly used and often provide the best results. These solvents are effective at solubilizing the aryl bromide and the amine, while also being compatible with the bulky phosphine ligands and strong bases (like sodium tert-butoxide) typically used in this reaction.
Q4: I am struggling with amide bond formation from the carboxylic acid. What is a common issue and how can I address it?
A4: A frequent issue is the low reactivity of the carboxylic acid and potential side reactions involving the amino and bromo groups. Standard coupling agents may not be sufficient. The choice of solvent is important for ensuring all reactants are in solution. Polar aprotic solvents like N,N-Dimethylformamide (DMF) are often a good starting point as they can dissolve the carboxylic acid and most amine coupling partners. If standard conditions fail, consider using more potent coupling agents or switching to a two-step procedure via an acid chloride.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Catalyst Inactivation | The amino group on the thiophene ring may be coordinating to the palladium catalyst. Use a higher catalyst loading or select a ligand (e.g., a bulky biarylphosphine like XPhos or SPhos) that is less susceptible to inhibition. |
| Poor Solubility of Reactants | The deprotonated carboxylic acid may not be soluble. Ensure a sufficient amount of a suitable organic solvent (e.g., 1,4-dioxane, toluene) is used in conjunction with an aqueous base solution. Experiment with the organic solvent to water ratio. |
| Ineffective Base | The chosen base may not be strong enough or sufficiently soluble. Consider using a stronger base like Cs₂CO₃ or K₃PO₄, which are often effective in challenging couplings. |
| Incomplete Reaction | The reaction may require more forcing conditions. Cautiously increase the reaction temperature or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. |
| Degradation of Boronic Acid | Protodeboronation (replacement of the boronic acid group with hydrogen) can be a significant side reaction. Ensure the reaction is run under a strictly inert atmosphere. Using a boronic ester (e.g., a pinacol ester) may increase stability. |
Buchwald-Hartwig Amination
Issue: Low Conversion or Significant Side Products
| Potential Cause | Recommended Solution |
| Catalyst System Inefficiency | The combination of palladium precursor and ligand may not be optimal. For heteroaryl bromides, bulky, electron-rich phosphine ligands are often required. Screen different ligands (e.g., XPhos, RuPhos, BINAP). |
| Hydrodehalogenation (Debromination) | The bromo group is replaced by a hydrogen atom. This can be promoted by high temperatures or certain ligand/base combinations. Try lowering the reaction temperature or using a milder base (e.g., Cs₂CO₃ instead of NaOtBu). |
| Poor Solvent Choice | The reaction may be sluggish in an inappropriate solvent. Toluene and 1,4-dioxane are generally the most effective. Ensure the solvent is anhydrous, as water can interfere with the reaction. |
| Oxygen Sensitivity | The active Pd(0) catalyst is sensitive to oxygen. Thoroughly degas the solvent and reaction mixture before heating. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
Amide Bond Formation
Issue: Failure to Form the Amide Product
| Potential Cause | Recommended Solution |
| Insufficient Activation of Carboxylic Acid | Standard coupling agents (e.g., DCC, EDC) may not be effective. Use a more powerful activating agent such as HATU or COMU. Alternatively, convert the carboxylic acid to the more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride in a separate step. |
| Poor Nucleophilicity of the Amine | If using a sterically hindered or electron-poor amine, the reaction may be slow. Increase the reaction temperature or use a more potent coupling reagent. |
| Solubility Issues | Ensure all reactants are fully dissolved. DMF is a good starting point, but other polar aprotic solvents like DMSO or NMP can be screened. |
| Incorrect Base | A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid formed during the reaction and to facilitate coupling. |
Data Presentation
The following tables present representative data for reactions of compounds analogous to this compound to guide solvent and condition selection.
Table 1: Solvent Effect on Suzuki-Miyaura Coupling of 5-Bromothiophene-2-carboxylic Acid Derivatives
Reaction of pentyl 5-bromothiophene-2-carboxylate with various arylboronic acids.
| Entry | Solvent System (v/v) | Arylboronic Acid | Yield (%) |
| 1 | 1,4-Dioxane / H₂O (4:1) | Phenylboronic acid | 71.5 |
| 2 | Toluene (dry) | Phenylboronic acid | 50.2 |
| 3 | 1,4-Dioxane / H₂O (4:1) | 4-Methylphenylboronic acid | 75.0 |
| 4 | Toluene (dry) | 4-Methylphenylboronic acid | 33.0 |
| 5 | 1,4-Dioxane / H₂O (4:1) | 4-Methoxyphenylboronic acid | 80.2 |
| 6 | Toluene (dry) | 4-Methoxyphenylboronic acid | 76.5 |
Data adapted from a study on a closely related substrate and indicates that a mixed aqueous/organic solvent system can provide higher yields.
Table 2: Solvent Screening for the Buchwald-Hartwig Amination of Bromobenzene with Carbazole
| Entry | Solvent | Conversion (%) |
| 1 | Toluene | >95 |
| 2 | 1,4-Dioxane | ~90 |
| 3 | Xylene | ~85 |
| 4 | Tetrahydrofuran (THF) | ~60 |
| 5 | N,N-Dimethylformamide (DMF) | <10 |
This data for a model reaction suggests that non-polar aprotic solvents are superior for this transformation.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
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To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).
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Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
General Protocol for Buchwald-Hartwig Amination:
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In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.
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Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
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Add anhydrous, degassed toluene or 1,4-dioxane.
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Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
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Monitor the reaction's progress by TLC or LC-MS.
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Once complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
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Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the crude product by flash column chromatography.
General Protocol for Amide Bond Formation (via Acid Chloride):
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Acid Chloride Formation: To a solution of this compound (1.0 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride or thionyl chloride (1.5-2.0 equiv.) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride. Stir the reaction at room temperature until the conversion to the acid chloride is complete. Remove the excess reagent and solvent under reduced pressure.
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Amide Formation: Dissolve the crude acid chloride in anhydrous DCM or THF. At 0 °C, add a solution of the desired amine (1.1 equiv.) and a non-nucleophilic base like triethylamine or DIPEA (1.5 equiv.) in the same solvent.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
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Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
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Extract the product with an organic solvent, wash the organic layer sequentially with dilute acid, dilute base, and brine.
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Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to give the crude amide, which can be purified by chromatography or recrystallization.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Troubleshooting workflow for challenging amide bond formation.
References
Preventing byproduct formation in 4-Amino-5-bromo-2-thiophenecarboxylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-5-bromo-2-thiophenecarboxylic acid. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct synthetic route is the electrophilic bromination of 4-aminothiophene-2-carboxylic acid. This reaction selectively introduces a bromine atom at the C5 position of the thiophene ring, which is activated by the electron-donating amino group at the C4 position.
Q2: What are the most common byproducts observed in this synthesis?
A2: The two primary byproducts that can complicate the synthesis and purification are:
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4,5-dibromo-2-thiophenecarboxylic acid: This results from over-bromination of the starting material.
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4-Amino-5-bromothiophene: This is formed via decarboxylation of the desired product, a reaction that can be promoted by excessive heat.
Q3: How can I minimize the formation of the dibrominated byproduct?
A3: To prevent over-bromination, it is crucial to carefully control the stoichiometry of the brominating agent. Using a slight excess of the brominating agent can drive the reaction to completion, but a large excess should be avoided. Additionally, controlling the reaction temperature is vital; running the reaction at a lower temperature and then allowing it to proceed at room temperature or slightly elevated temperatures can help ensure completion without promoting side reactions.
Q4: What conditions favor the unwanted decarboxylation of the product?
A4: Decarboxylation, the loss of the carboxylic acid group as CO2, is typically induced by heat.[1] Prolonged reaction times at elevated temperatures can increase the likelihood of this side reaction. Therefore, it is important to monitor the reaction progress and avoid unnecessarily long heating periods.
Q5: What are the recommended purification techniques for isolating this compound?
A5: The most effective methods for purifying the final product are recrystallization and column chromatography. The choice of method depends on the physical state and purity of the crude product. For solid materials, recrystallization from a suitable solvent system is often sufficient. If the product is an oil or difficult to recrystallize, silica gel column chromatography is a reliable alternative.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired product | Incomplete reaction. | - Ensure the purity of the starting 4-aminothiophene-2-carboxylic acid. - Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent to drive the reaction to completion. - Optimize the reaction time by monitoring the reaction progress using techniques like TLC or LC-MS. |
| Product loss during work-up or purification. | - During aqueous work-up, adjust the pH to the isoelectric point of the amino acid to minimize its solubility in the aqueous phase before extraction with an organic solvent. - Optimize the solvent system for recrystallization to ensure maximum recovery of the pure product. | |
| Significant amount of 4,5-dibromo-2-thiophenecarboxylic acid detected | Over-bromination due to excess brominating agent or harsh reaction conditions. | - Carefully control the stoichiometry of the brominating agent. Perform the reaction with an equimolar amount or only a very slight excess. - Add the brominating agent dropwise at a low temperature (e.g., 0-5 °C) to control the reaction exotherm. - Avoid excessively high reaction temperatures. |
| Presence of 4-Amino-5-bromothiophene in the product mixture | Decarboxylation of the desired product. | - Avoid high reaction temperatures and prolonged heating. Monitor the reaction closely and work it up as soon as the starting material is consumed. - If heating is necessary, use the minimum temperature required for the reaction to proceed at a reasonable rate. |
| Formation of other unidentified impurities | - The starting material may contain impurities. - The brominating agent may not be pure. - Side reactions with the solvent or other reagents. | - Analyze the purity of the starting material and brominating agent before use. - Choose an inert solvent for the reaction. - Consider using a milder brominating agent, such as N-bromosuccinimide (NBS), which can sometimes offer better selectivity. |
| Difficulty in purifying the final product | The product may be contaminated with byproducts that have similar solubility properties. | - If recrystallization is ineffective, employ silica gel column chromatography. A gradient elution with a mixture of a polar solvent (e.g., ethyl acetate) and a nonpolar solvent (e.g., hexanes) can effectively separate the desired product from the byproducts. |
Experimental Protocols
Detailed Methodology for the Bromination of 4-aminothiophene-2-carboxylic acid:
This is a general protocol and may require optimization based on laboratory conditions and available reagents.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminothiophene-2-carboxylic acid (1 equivalent) in a suitable solvent (e.g., acetic acid or a chlorinated solvent like dichloromethane). Cool the solution to 0-5 °C in an ice bath.
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Addition of Brominating Agent: Dissolve the brominating agent (e.g., bromine or N-bromosuccinimide, 1.05 equivalents) in the same solvent. Add the brominating agent solution dropwise to the cooled solution of the starting material over a period of 30-60 minutes, while maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. Then, let the reaction warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
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Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. If the product precipitates, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the reaction pathway and a logical troubleshooting workflow.
Caption: Synthetic pathway for this compound and the formation of major byproducts.
Caption: A logical workflow for troubleshooting byproduct formation in the synthesis of this compound.
References
Recrystallization techniques for purifying 4-Amino-5-bromo-2-thiophenecarboxylic acid
Welcome to the technical support center for the purification of 4-Amino-5-bromo-2-thiophenecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on recrystallization techniques and to troubleshoot common issues encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound will not dissolve in the hot solvent. | 1. Insufficient Solvent: The volume of solvent may be too low to dissolve the amount of crude material. 2. Inappropriate Solvent: The chosen solvent may not have the appropriate polarity to dissolve the compound, even at elevated temperatures. 3. Insoluble Impurities: The crude product may contain impurities that are insoluble in the selected solvent. | 1. Gradually add more hot solvent in small increments until the compound dissolves. 2. If the compound remains insoluble even with a large volume of solvent, a different solvent or a co-solvent system should be tested. Consider solvents like ethanol, methanol, or a mixture such as ethanol/water. 3. If a significant portion of the compound has dissolved but some solid remains, perform a hot filtration to remove the insoluble impurities before allowing the solution to cool. |
| No crystals form upon cooling. | 1. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated. 2. Excess Solvent: Too much solvent was used, and the solution is not saturated enough for crystals to form at the lower temperature. 3. Cooling Too Rapidly: Rapid cooling can sometimes inhibit the formation of well-defined crystals. | 1. Induce crystallization by scratching the inside of the flask at the meniscus with a glass rod or by adding a seed crystal of pure this compound. 2. Concentrate the solution by gently heating it to evaporate some of the solvent, then allow it to cool again. 3. Allow the solution to cool slowly to room temperature, and then move it to an ice bath for more complete crystallization. |
| "Oiling out" occurs instead of crystallization. | 1. High Impurity Level: A high concentration of impurities can depress the melting point of the compound, causing it to separate as a liquid oil rather than a solid crystal. 2. Solvent Polarity: The solvent may be too non-polar for the compound, causing it to "crash out" of the solution as an oil when the temperature is lowered. | 1. Attempt to redissolve the oil by heating the solution and adding a small amount of a more polar co-solvent. If this fails, it may be necessary to purify the crude material by another method, such as column chromatography, before attempting recrystallization again. 2. Try a more polar solvent system for the recrystallization. |
| Recrystallized product is discolored. | Colored Impurities: The crude material contains colored impurities that are co-soluble with the product in the recrystallization solvent. | Add a very small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal can adsorb colored impurities. Be aware that using too much charcoal can also lead to a loss of the desired product. |
| Low recovery of the purified product. | 1. Compound Solubility: The compound may be too soluble in the cold solvent, leading to significant loss in the mother liquor. 2. Premature Crystallization: The product may have crystallized during the hot filtration step and was lost. 3. Excessive Washing: Washing the collected crystals with too much solvent can redissolve some of the product. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtering to minimize solubility. 2. Preheat the filtration apparatus (funnel and filter paper) with hot solvent before filtering the hot solution to prevent premature crystallization. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
Q2: How do I perform a small-scale solubility test to find a suitable recrystallization solvent?
A2: Place a small amount (e.g., 10-20 mg) of your crude this compound into a small test tube. Add a few drops of the solvent to be tested and observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature. Then, gently heat the test tube. If the compound dissolves completely upon heating, the solvent is a good candidate. Allow the solution to cool to see if crystals reform.
Q3: My compound seems to be degrading upon heating in the solvent. What should I do?
A3: If you suspect thermal degradation, you should choose a solvent with a lower boiling point. Additionally, minimize the time the solution is kept at a high temperature. Dissolve the compound quickly and proceed to the next step of the recrystallization process without delay.
Q4: Can I use a single-solvent system for recrystallization?
A4: Yes, a single-solvent system is often preferred for its simplicity. The ideal single solvent is one in which this compound is highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).
Q5: When is a co-solvent (two-solvent) system appropriate?
A5: A co-solvent system is useful when your compound is very soluble in one solvent (the "good" solvent) and poorly soluble in another (the "poor" solvent) at all temperatures. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes cloudy, indicating the saturation point has been reached. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. For compounds like this compound, a pair like dichloromethane/methanol could be investigated.[1]
Experimental Data
As recrystallization is highly dependent on the specific impurities present and the scale of the experiment, we recommend you use the following table to record your experimental data for process optimization and future reference.
| Experiment ID | Crude Mass (g) | Solvent(s) | Solvent Volume (mL) | Dissolution Temp. (°C) | Crystallization Temp. (°C) | Recovered Mass (g) | Yield (%) | Observations (e.g., Crystal Color, Morphology) |
Detailed Experimental Protocol
This protocol is a general guideline for the recrystallization of this compound. The choice of solvent and volumes should be optimized based on small-scale trials.
1. Solvent Selection:
-
Based on preliminary tests, select a suitable solvent or solvent system (e.g., ethanol/water).
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and a magnetic stir bar.
-
Gently heat the mixture on a hotplate with continuous stirring.
-
Continue to add small portions of the hot solvent until the solid completely dissolves. Avoid adding a large excess of solvent.
3. Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
To remove any insoluble impurities (and activated charcoal if used), perform a hot filtration.
-
Preheat a funnel and a new, clean receiving flask with a small amount of hot solvent to prevent premature crystallization.
-
Quickly filter the hot solution.
5. Crystallization:
-
Cover the receiving flask and allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
6. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
7. Drying:
-
Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
References
Validation & Comparative
A Comparative Guide to Thiophene Building Blocks: Profiling 4-Amino-5-bromo-2-thiophenecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals.
Thiophene scaffolds are a cornerstone in medicinal chemistry and materials science, prized for their versatile electronic properties and ability to act as bioisosteres for phenyl rings. The strategic functionalization of the thiophene ring provides a powerful tool for modulating a molecule's physicochemical properties and biological activity. This guide offers a comparative analysis of 4-Amino-5-bromo-2-thiophenecarboxylic acid against other common thiophene building blocks, supported by experimental data to inform synthetic strategy and compound design.
Overview of Thiophene Building Blocks
This compound is a trifunctionalized building block, offering three distinct points for chemical modification: a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a carboxylic acid for amide bond formation or esterification. Its utility is best understood in comparison to simpler, yet widely used, thiophene derivatives. This guide will focus on comparing its reactivity profile with that of 2-bromothiophene and 5-bromo-2-thiophenecarboxylic acid, two foundational scaffolds in thiophene chemistry.
The key difference in reactivity among brominated thiophenes often stems from the position of the bromine atom. Generally, the C2 position of the thiophene ring is more electron-deficient and sterically accessible than the C3 position, leading to higher reactivity in palladium-catalyzed cross-coupling reactions.[1] The presence of additional activating or deactivating groups, such as the amino and carboxyl groups in our target molecule, further modulates this reactivity.
Comparative Reactivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for creating C-C bonds and synthesizing complex biaryl structures. The efficiency of these reactions is highly dependent on the substrate, catalyst, and conditions.
The bromine atom at the C5 position of this compound is ortho to the electron-donating amino group and meta to the electron-withdrawing carboxylic acid group. The amino group's +M (mesomeric) effect increases electron density at the C5 position, which can slow down the initial oxidative addition step in the catalytic cycle compared to an unsubstituted bromothiophene. Conversely, the carboxylic acid's -I (inductive) and -M effects decrease electron density, potentially facilitating the reaction. The net electronic effect dictates the ultimate reactivity.
Below, we present a comparison of reported yields for Suzuki-Miyaura coupling reactions with various bromothiophene derivatives.
Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Bromothiophene Derivative | Coupling Partner | Catalyst System | Solvent | Yield (%) |
| 1 | 2-Bromothiophene[1] | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/H₂O | ~85-95% |
| 2 | 3-Bromothiophene[1] | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/H₂O | ~80-90% |
| 3 | 2,5-Dibromo-3-hexylthiophene (Double Coupling)[2] | 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Dioxane/H₂O | 75% |
| 4 | 4,5-Dibromothiophene-2-carbaldehyde (Double Coupling)[3] | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Dioxane/H₂O | 85% |
| 5 | 2,5-Dibromo-3-methylthiophene (Single Coupling)[4] | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Dioxane/H₂O | 73% |
Note: Reaction conditions such as temperature and time vary across experiments and contribute significantly to the reported yields.
Orthogonal Functional Group Reactivity
A significant advantage of this compound is the presence of three functional groups that can often be addressed orthogonally. The amino group can be protected, the carboxylic acid can be esterified or converted to an amide, and the bromine can undergo cross-coupling.
Table 2: Reactivity of Functional Groups on Thiophene Scaffolds
| Building Block | Reaction Type | Reagents | Product | Yield (%) |
| 5-Bromo-2-thiophenecarboxylic acid[6] | Amidation | Hydrazine, Coupling Agent | 5-Bromothiophene-2-carbohydrazide | Not Specified |
| 5-Bromo-2-thiophenecarboxylic acid[6] | Amidation | 4-Methylpyridin-2-amine, TiCl₄ | 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | 80% |
| 5-Bromo-2-thiophenecarboxylic acid[6] | Reduction | LiAlH₄ | (5-Bromothien-2-yl)methanol | ~60% |
| This compound[7] | Boc Protection | Boc₂O, NaOH | 4-(tert-Butoxycarbonylamino)-5-bromo-2-thiophenecarboxylic acid | Not Specified |
This orthogonal reactivity allows for a stepwise, controlled synthesis of complex target molecules. For example, one could first perform a Suzuki coupling at the C5-bromo position, then form an amide bond using the carboxylic acid, and finally, modify the amino group.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for success in the laboratory. Below are representative procedures for a Suzuki-Miyaura coupling reaction and for the protection of the amino group on the target molecule.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromothiophene
This protocol is a generalized starting point based on established methods for bromothiophene derivatives.[1][3]
Materials:
-
Bromothiophene derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane (4 mL)
-
Degassed Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the bromothiophene, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Boc Protection of this compound
This protocol is adapted from a documented patent procedure.[7]
Materials:
-
This compound (500 mg, 2.25 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1768 mg, 8.1 mmol)
-
Sodium hydroxide (NaOH) (194 mg, 4.86 mmol)
-
1,4-Dioxane (PDO) (2 mL)
-
Water (2 mL)
-
1 N Hydrochloric acid (HCl) solution
Procedure:
-
Dissolve this compound in a mixture of 1,4-dioxane (2 mL) and water (2 mL).
-
Cool the stirred mixture to 0 °C in an ice bath.
-
Add sodium hydroxide to the mixture.
-
Add di-tert-butyl dicarbonate (Boc₂O).
-
Allow the reaction mixture to stir and warm to room temperature over several hours (e.g., 16 hours).
-
Upon reaction completion, add 1 N aqueous HCl solution (4 mL) to acidify the mixture, leading to the precipitation of the product.
-
Isolate the product by filtration, wash with water, and dry.
Visualizing Synthetic Strategy
Graphviz diagrams can effectively illustrate logical workflows and reaction pathways.
Caption: Decision workflow for utilizing multifunctional thiophene building blocks.
Caption: Orthogonal synthetic pathways for derivatizing the target molecule.
Conclusion
This compound presents a highly versatile yet complex building block. Its trifunctional nature offers significant advantages for constructing diverse molecular architectures through orthogonal synthetic strategies. While its inherent electronic properties may require more tailored conditions for cross-coupling reactions compared to simpler scaffolds like 2-bromothiophene, the ability to introduce functionality at three distinct points provides a compelling strategic advantage. For drug development professionals and synthetic chemists, the choice between this and other thiophene building blocks will depend on the specific synthetic goal, with this compound being particularly valuable when multi-point diversification is desired.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9 [benchchem.com]
- 7. WO2017212010A1 - New (hetero)aryl-substituted-piperidinyl derivatives, a process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
Efficacy of Thiophene Carboxylic Acid Derivatives as Enzyme Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzymatic inhibitory efficacy of thiophene carboxylic acid derivatives, with a focus on available experimental data for close analogs of 4-amino-5-bromo-2-thiophenecarboxylic acid.
While specific comprehensive studies on the enzyme inhibitory activity of this compound derivatives are limited in publicly accessible literature, significant research on structurally related thiophene carboxylic acids provides valuable insights into their potential as enzyme inhibitors. This guide synthesizes the available data, focusing on D-amino acid oxidase (DAO) inhibition by substituted thiophene-2-carboxylic acids, to offer a comparative analysis for researchers in the field. Thiophene derivatives, as a class, have demonstrated a broad spectrum of biological activities, including anti-inflammatory and anticancer effects, which are often mediated by enzyme inhibition.[1][2][3][4]
Comparative Inhibitory Activity of Thiophene-2-Carboxylic Acid Derivatives against D-Amino Acid Oxidase (DAO)
Recent studies have identified thiophene-2-carboxylic acids as a novel class of D-amino acid oxidase (DAO) inhibitors.[5][6] DAO is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids and has been implicated in the pathophysiology of schizophrenia. The following table summarizes the in vitro inhibitory activity (IC50) of various 5-substituted thiophene-2-carboxylic acid derivatives against human DAO, providing a basis for understanding the structure-activity relationship (SAR) of this scaffold.
| Compound ID | Substituent (R) | IC50 (µM) |
| 1a | -H | 7.8 |
| 1b | -F | 1.1 |
| 1c | -Cl | 0.48 |
| 1d | -Br | 0.55 |
| 1e | -CH3 | 6.5 |
| 1f | -CHF2 | 21 |
| 1g | -CF3 | 36 |
| 1h | -CHO | >100 |
| Data sourced from a study on the structural basis of potent inhibition of D-amino acid oxidase by thiophene carboxylic acids.[5] |
The data reveals that small halogen substituents at the 5-position of the thiophene ring, such as chloro and bromo, significantly enhance the inhibitory potency against DAO compared to the unsubstituted parent compound.[5] This suggests that the electronic and steric properties of the substituent at this position are critical for effective binding to the enzyme's active site. The introduction of bulkier groups, such as trifluoromethyl, or a formyl group, leads to a dramatic decrease or complete loss of inhibitory activity.[5]
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for comparative analysis and for designing future experiments.
In vitro D-Amino Acid Oxidase (DAO) Inhibition Assay
The inhibitory activity of the thiophene carboxylic acid derivatives against human DAO was determined using a spectrophotometric assay. The general workflow for such an assay is as follows:
Caption: Workflow for in vitro DAO inhibition assay.
Methodology:
-
Reagents: All assays are performed in a suitable buffer, such as Tris-HCl, at a physiological pH. The substrate, D-alanine, and the test compounds (thiophene carboxylic acid derivatives) are dissolved in an appropriate solvent, typically DMSO.
-
Enzyme Preparation: A solution of purified recombinant human DAO is prepared at a specific concentration.
-
Assay Procedure:
-
The test compounds at various concentrations are pre-incubated with the human DAO solution in a 96-well plate for a defined period at room temperature.
-
The enzymatic reaction is initiated by adding the D-alanine substrate to the wells.
-
The reaction mixture is incubated at 37°C.
-
The production of hydrogen peroxide (H2O2), a product of the DAO-catalyzed reaction, is measured. This is often done using a coupled assay system, such as the Amplex Red/horseradish peroxidase method, which generates a fluorescent product that can be quantified using a plate reader.
-
-
Data Analysis: The percentage of enzyme inhibition for each concentration of the test compound is calculated relative to a control reaction without any inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the dose-response data to a suitable equation.
Broader Context and Alternative Thiophene Derivatives
While the data on DAO inhibition is the most directly relevant to the thiophene carboxylic acid scaffold, it is important to note that other thiophene derivatives have been investigated as inhibitors of different enzymes. For example, various thiophene-containing compounds have shown inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets in anti-inflammatory drug discovery.[3][4][7] Additionally, thiophene derivatives have been synthesized and evaluated as inhibitors of protein kinases, which are critical targets in cancer therapy.[8]
The general mechanism of action for many of these inhibitors involves binding to the active site of the target enzyme, thereby preventing the substrate from binding and being converted to a product. The specific interactions between the inhibitor and the enzyme's active site residues determine the potency and selectivity of the inhibition.
Caption: Competitive inhibition of an enzyme by a thiophene derivative.
Conclusion
The available data strongly suggests that the thiophene-2-carboxylic acid scaffold is a promising starting point for the development of potent enzyme inhibitors. Specifically, 5-bromo-2-thiophenecarboxylic acid has been shown to be a sub-micromolar inhibitor of D-amino acid oxidase.[5] While direct experimental data on this compound derivatives is currently lacking in the reviewed literature, the established structure-activity relationships for related compounds provide a solid foundation for the rational design and synthesis of novel derivatives targeting DAO and other enzymes. Further research is warranted to explore the impact of the 4-amino substitution on the inhibitory potency and selectivity of this class of compounds against a broader range of enzymatic targets. Researchers are encouraged to use the provided experimental protocols as a guide for in-house evaluation of novel this compound derivatives.
References
- 1. This compound – Biotuva Life Sciences [biotuva.com]
- 2. mdpi.com [mdpi.com]
- 3. Structural basis for potent inhibition of d-amino acid oxidase by thiophene carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9 [benchchem.com]
- 5. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship of 4-Amino-5-bromo-2-thiophenecarboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Amino-5-bromo-2-thiophenecarboxylic acid analogs. The information presented herein is synthesized from available literature on thiophene carboxylic acid derivatives and related aminothiophene compounds to project a model for their biological activity. While direct, comprehensive SAR data for a systematically modified series of this compound is limited in publicly accessible research, this guide offers a valuable comparative framework based on existing experimental data for closely related scaffolds.
Introduction
Thiophene-based compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Derivatives of thiophene carboxylic acids have shown potential as inhibitors of various enzymes and receptors, exhibiting anticancer, anti-inflammatory, and antibacterial properties. The this compound scaffold, in particular, combines several key pharmacophoric features: a carboxylic acid for potential hydrogen bonding and salt bridge formation, an amino group that can act as a hydrogen bond donor, and a bromine atom which can modulate lipophilicity and participate in halogen bonding. This guide explores the anticipated impact of structural modifications at these key positions on the biological activity of this class of compounds.
Data Presentation: Comparative Structure-Activity Relationship
The following table summarizes the structure-activity relationship of thiophene-2-carboxylic acid analogs as inhibitors of D-amino acid oxidase (DAO), a flavoenzyme involved in the metabolism of D-amino acids. While this data does not include the 4-amino substituent, it provides a foundational understanding of how modifications to the thiophene ring and the carboxylic acid group influence inhibitory activity. The projected impact of a 4-amino group is discussed in the subsequent section.
| Compound ID | R4-Substituent | R5-Substituent | IC50 (µM) for DAO Inhibition[1] |
| 1a | H | H | 7.8 |
| 1b | H | F | 0.83 |
| 1c | H | Cl | 0.21 |
| 1d | H | Br | 0.38 |
| 1e | H | CH3 | 0.95 |
| 1i | CH3 | H | 2.5 |
| 1k | Cl | Cl | 0.09 |
| 1l | Br | Br | 0.36 |
Analysis of SAR from Thiophene-2-Carboxylic Acid Analogs:
-
Substitution at the 5-position: Small halogen substituents (F, Cl, Br) at the 5-position significantly enhance the inhibitory potency against DAO compared to the unsubstituted analog (1a).[1] This suggests that an electron-withdrawing group or a group capable of forming specific interactions in this position is beneficial for activity.
-
Substitution at the 4-position: A methyl group at the 4-position (1i) is well-tolerated, though it results in slightly lower potency compared to 5-substituted analogs.
-
Disubstitution: Disubstitution with halogens at both the 4 and 5-positions (1k, 1l) leads to the most potent inhibitors in this series, indicating an additive or synergistic effect of these substituents.[1]
Projected Impact of the 4-Amino Group:
Based on broader studies of aminothiophene derivatives, the introduction of a 4-amino group is expected to have the following effects:
-
Introduction of a Hydrogen Bond Donor: The amino group can act as a hydrogen bond donor, potentially forming additional interactions with the biological target and enhancing binding affinity.
-
Modulation of Electronic Properties: The amino group is an electron-donating group, which will alter the electronic distribution of the thiophene ring and may influence the acidity of the carboxylic acid and the overall reactivity of the molecule.
-
Potential for Further Derivatization: The amino group provides a handle for further chemical modifications, such as acylation or alkylation, to explore additional binding pockets of the target protein. Studies on 2-aminothiophene derivatives have shown that such modifications can lead to potent kinase inhibitors.
Experimental Protocols
General Synthesis of 4-Aminothiophene Derivatives
The synthesis of 4-aminothiophene derivatives can be achieved through various methods, with the Gewald reaction being a prominent approach for constructing the 2-aminothiophene core. For the specific this compound scaffold, a multi-step synthesis would be required, likely involving the introduction of the amino and bromo groups onto a pre-formed thiophene-2-carboxylic acid ester, followed by hydrolysis of the ester.
A plausible synthetic route is outlined in the workflow diagram below.
D-Amino Acid Oxidase (DAO) Inhibition Assay
The inhibitory activity of the synthesized compounds against DAO can be determined using a variety of methods. A common approach is a spectrophotometric assay that measures the production of α-keto acids, the product of the DAO-catalyzed reaction.
Protocol Summary:
-
Reagents:
-
Recombinant human D-amino acid oxidase (hDAO)
-
D-amino acid substrate (e.g., D-serine)
-
Test compounds (analogs of this compound)
-
Buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5)
-
Developing reagent (e.g., 2,4-dinitrophenylhydrazine in HCl)
-
Quenching solution (e.g., NaOH)
-
-
Procedure:
-
The reaction is initiated by adding hDAO to a buffered solution containing the D-amino acid substrate and the test compound at various concentrations.
-
The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
The reaction is stopped, and the α-keto acid product is derivatized with 2,4-dinitrophenylhydrazine to form a colored hydrazone.
-
The absorbance of the resulting solution is measured using a spectrophotometer at a specific wavelength.
-
The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways
While direct evidence linking this compound analogs to specific signaling pathways is not yet established, related aminothiophene derivatives have been implicated as modulators of key cellular signaling cascades, including those involved in inflammation and cancer.
-
NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. Some aminothiophene derivatives have been investigated as inhibitors of this pathway. Inhibition of NF-κB can lead to a reduction in the expression of pro-inflammatory cytokines and other mediators of inflammation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by 4-aminothiophene analogs.
-
aPKC Signaling Pathway: Atypical protein kinase C (aPKC) isoforms are involved in various cellular processes, including cell polarity, proliferation, and survival. Inhibitors of aPKC are being investigated as potential anticancer agents.
Caption: Potential inhibition of the aPKC signaling pathway by 4-aminothiophene analogs.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound analogs.
Caption: General workflow for the development of 4-aminothiophene-2-carboxylic acid analogs.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of related thiophene carboxylic acids, it is anticipated that small halogen substitutions at the 5-position will be beneficial for inhibitory activity against enzymes like D-amino acid oxidase. The introduction of the 4-amino group offers opportunities for additional favorable interactions with biological targets and provides a site for further structural diversification. Future research should focus on the systematic synthesis and biological evaluation of a focused library of these analogs to establish a comprehensive structure-activity relationship and to identify lead compounds for further preclinical development.
References
Comparative Guide to the Biological Activity of Thieno[2,3-d]pyrimidine Derivatives and Alternative Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of a representative thieno[2,3-d]pyrimidine compound with an alternative, non-thiophene-based scaffold targeting the same biological pathway. The focus is on anticancer activity through kinase inhibition, a prominent area of research for this class of compounds. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided to support reproducibility and further investigation.
Introduction to Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that are considered bioisosteres of purines. This structural similarity to the building blocks of DNA and RNA makes them attractive scaffolds in medicinal chemistry.[1] They have been extensively investigated for a wide range of biological activities, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2] Their mechanism of action in cancer is often attributed to the inhibition of various protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[3][4]
This guide will focus on a specific thieno[2,3-d]pyrimidine derivative that has been evaluated as a kinase inhibitor and compare its performance with a known, non-thiophene-based inhibitor targeting the same kinase.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro biological activity of a representative 4-anilinothieno[2,3-d]pyrimidine derivative and a comparator, a pyrazolo[3,4-d]pyrimidine-based inhibitor, against key cancer-related kinases and cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | Scaffold | Target Kinase | IC50 (µM) | Reference |
| TPD-1 | Thieno[2,3-d]pyrimidine | EGFR | 0.2 | [5] |
| HER-2 | 0.5 | [5] | ||
| PPD-1 | Pyrazolo[3,4-d]pyrimidine | EGFR | 0.186 |
TPD-1: A representative 4-(3-fluorobenzyloxy)-3-chloroanilino)-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine. PPD-1: A representative pyrazolo[3,4-d]pyrimidine-based EGFR inhibitor.
Table 2: In Vitro Antiproliferative Activity
| Compound ID | Scaffold | Cell Line | Cancer Type | GI50 (µM) | Reference |
| TPD-1 | Thieno[2,3-d]pyrimidine | OVCAR-3 | Ovarian | < 10 | [5] |
| MDA-MB-435 | Melanoma | < 10 | [5] | ||
| HS 578T | Breast | < 10 | [5] | ||
| NCI-H460 | Non-Small Cell Lung | < 10 | [5] | ||
| A498 | Renal | < 10 | [5] | ||
| PPD-1 | Pyrazolo[3,4-d]pyrimidine | A549 | Non-Small Cell Lung | 8.21 | [6] |
| HCT-116 | Colon | 19.56 | [6] |
GI50: The concentration of drug that causes 50% growth inhibition.
Mandatory Visualization
Caption: Synthetic workflow for a thieno[2,3-d]pyrimidine derivative.
Caption: Inhibition of the EGFR signaling pathway by TPD-1 and PPD-1.
Experimental Protocols
Synthesis of 4-Anilinothieno[2,3-d]pyrimidine Derivatives (General Procedure)
This protocol describes a general method for the synthesis of 4-anilinothieno[2,3-d]pyrimidines from a 2-aminothiophene-3-carboxylate starting material.
Step 1: Synthesis of the Thieno[2,3-d]pyrimidin-4-one
-
A mixture of the appropriate ethyl 2-aminothiophene-3-carboxylate (1 equivalent) and formamide (10 equivalents) is heated at 180-190 °C for 4-6 hours.
-
The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and ethanol and then dried to yield the corresponding thieno[2,3-d]pyrimidin-4-one.
Step 2: Chlorination of the Thieno[2,3-d]pyrimidin-4-one
-
A suspension of the thieno[2,3-d]pyrimidin-4-one (1 equivalent) in phosphorus oxychloride (POCl3, 10-15 equivalents) is heated at reflux for 4-6 hours.
-
The excess POCl3 is removed under reduced pressure.
-
The residue is poured into ice-water and neutralized with a saturated sodium bicarbonate solution.
-
The resulting precipitate is filtered, washed with water, and dried to give the 4-chlorothieno[2,3-d]pyrimidine intermediate.
Step 3: Synthesis of the Final 4-Anilinothieno[2,3-d]pyrimidine
-
A mixture of the 4-chlorothieno[2,3-d]pyrimidine (1 equivalent), the desired substituted aniline (1.2 equivalents), and a catalytic amount of concentrated HCl in 2-propanol is heated at reflux for 8-12 hours.
-
After cooling, the precipitate is filtered, washed with 2-propanol, and dried.
-
The crude product is then purified by column chromatography or recrystallization to afford the final 4-anilinothieno[2,3-d]pyrimidine.[5]
In Vitro Kinase Inhibition Assay (General Protocol for EGFR/HER-2)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against EGFR and HER-2 kinases using a luminescence-based assay.
-
Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction : In a 384-well plate, add the test compound, recombinant human EGFR or HER-2 enzyme, and a suitable peptide substrate.
-
Initiation : Initiate the kinase reaction by adding ATP at a concentration close to its Km value for the respective enzyme.
-
Incubation : Incubate the reaction mixture at 30 °C for 60 minutes.
-
Detection : Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. This involves two steps: first, depleting the remaining ATP, and second, converting the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis : The luminescence is measured using a plate-reading luminometer. The IC50 values are calculated by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5][7][8]
Antiproliferative Assay (MTT Assay)
This protocol describes a common method for assessing the antiproliferative activity of compounds against cancer cell lines.
-
Cell Seeding : Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for 48-72 hours.
-
MTT Addition : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The GI50 value is determined from the dose-response curves.[9][10]
Conclusion
The presented data highlights the potential of thieno[2,3-d]pyrimidines as effective anticancer agents, particularly as inhibitors of EGFR and HER-2 kinases. The representative compound, TPD-1, demonstrates potent enzymatic and antiproliferative activity, comparable to the non-thiophene-based pyrazolo[3,4-d]pyrimidine inhibitor, PPD-1. The detailed synthetic and biological testing protocols provided in this guide offer a framework for researchers to further explore this promising class of compounds and to conduct comparative studies with other scaffolds in the pursuit of novel and more effective cancer therapeutics. The versatility of the thieno[2,3-d]pyrimidine core allows for extensive structural modifications, paving the way for the development of next-generation kinase inhibitors.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of 4-Anilinothieno[2,3-d]pyrimidine-Based Compounds as Dual EGFR/HER-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. promega.com [promega.com]
- 9. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
A Comparative Guide to the Spectroscopic Confirmation of Reaction Products of 4-Amino-5-bromo-2-thiophenecarboxylic Acid Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for reaction products derived from aminothiophene carboxylic acid scaffolds, with a focus on the synthesis of thieno[3,2-d]pyrimidinone derivatives. Due to the limited availability of published data on the specific reactions of 4-Amino-5-bromo-2-thiophenecarboxylic acid, this document presents a detailed examination of a closely related and well-characterized synthetic pathway. The experimental data and protocols provided are based on the synthesis of 3,6-disubstituted-thieno[3,2-d]pyrimidin-4(3H)-ones, which serve as representative examples of the types of products that can be expected from the cyclocondensation reactions of 4-aminothiophene-2-carboxylic acid derivatives.
Introduction
This compound is a versatile heterocyclic building block with potential applications in medicinal chemistry and materials science. The presence of amino, carboxylic acid, and bromo functionalities offers multiple reaction sites for derivatization. One of the key reaction pathways for aminothiophene carboxylates is the cyclocondensation to form fused heterocyclic systems, such as thieno[3,2-d]pyrimidines, which are of significant interest in drug discovery. This guide focuses on the spectroscopic characterization of such bicyclic products.
Reaction Pathway: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-ones
A common and well-documented reaction of aminothiophene-2-carboxylates is the cyclocondensation with a formylating agent followed by reaction with an amine to yield thieno[3,2-d]pyrimidin-4(3H)-ones. This transformation provides a rigid scaffold that is valuable for the development of pharmacologically active agents, including 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors.[1]
Below is a generalized experimental workflow for this type of synthesis.
Caption: Generalized workflow for the synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones.
Experimental Protocols
The following are representative experimental protocols for the synthesis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, adapted from published procedures.[1]
Protocol 1: Synthesis of Methyl 3-dimethyl-aminomethylidene-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate
To a solution of methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate (1.0 eq) in ethanol, N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) is added. The reaction mixture is subjected to microwave irradiation at 100°C (80 W) for 15 minutes. The solvent is then removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Protocol 2: Synthesis of 3-(3-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
A mixture of methyl 3-dimethyl-aminomethylidene-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate (1.0 eq) and 3-methoxybenzylamine (1.2 eq) in dimethylformamide (DMF) is subjected to microwave irradiation at 100°C (80 W) for 15 minutes. After cooling, the reaction mixture is purified by column chromatography to afford the final product.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for a representative thieno[3,2-d]pyrimidin-4(3H)-one derivative. This data is crucial for confirming the successful synthesis and for comparing with alternative synthetic products.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 3-(3-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one[1] | CDCl₃ | 8.48 (s, 1H) | H-2 (pyrimidine ring) |
| 7.68 (s, 1H) | H-7 (thiophene ring) | ||
| 7.44-7.28 (m, 3H) | Aromatic H | ||
| 7.05-6.88 (m, 4H) | Aromatic H | ||
| 5.29 (s, 2H) | N-CH₂ | ||
| 3.90 (s, 3H) | OCH₃ | ||
| 3.78 (s, 3H) | OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| 3-(3-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one[1] | CDCl₃ | 161.4, 161.0, 158.9, 157.4 | C=O, Aromatic C-O |
| 152.6, 150.1 | C-8a, C-4a | ||
| 139.4, 135.3, 131.3, 130.7 | Aromatic C | ||
| 123.2, 122.1, 120.9, 119.5 | Aromatic CH | ||
| 116.2, 114.7, 114.1, 112.5 | Aromatic CH | ||
| 55.8, 55.4 | OCH₃ | ||
| 49.6 | N-CH₂ |
Table 3: Mass Spectrometry Data
| Compound | Ionization Method | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) |
| 3-(3-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one[1] | ESI | 379.12 | 379.31 |
Alternative Synthetic Approaches and Products
While the cyclocondensation to form thieno[3,2-d]pyrimidines is a primary reaction pathway, other transformations of aminothiophene carboxylic acids can be envisioned. These could include:
-
Amide Formation: Direct coupling of the carboxylic acid with various amines to form amide derivatives.
-
Esterification: Conversion of the carboxylic acid to its corresponding esters.
-
N-Acylation/Sulfonylation: Derivatization of the amino group.
-
Halogenation/Cross-Coupling: Modification of the thiophene ring, particularly at the bromine-substituted position.
Each of these alternative products would exhibit distinct spectroscopic signatures. For instance, a simple amide derivative would show a characteristic N-H proton signal in the ¹H NMR spectrum and a C=O stretch for the amide in the IR spectrum, which would differ from the signals observed for the cyclized thieno[3,2-d]pyrimidinone.
The following diagram illustrates the logical relationship of potential reaction pathways for a generic 4-aminothiophene-2-carboxylic acid.
Caption: Potential reaction pathways for 4-aminothiophene-2-carboxylic acid.
Conclusion
References
Assessing the Purity of Synthesized 4-Amino-5-bromo-2-thiophenecarboxylic Acid Derivatives by HPLC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. For novel thiophene derivatives such as 4-Amino-5-bromo-2-thiophenecarboxylic acid, a key building block in the synthesis of various therapeutic agents, robust analytical methods for purity assessment are paramount.[1][2] High-Performance Liquid Chromatography (HPLC) stands out as a precise and reliable technique for this purpose.[3] This guide provides a comparative overview of potential HPLC methods for assessing the purity of synthesized this compound and its derivatives, supported by experimental data adapted from closely related compounds.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method is crucial for resolving the main compound from its potential impurities, such as starting materials, by-products, and degradation products. Reversed-phase HPLC is a common and effective technique for the analysis of aromatic carboxylic acids.[3][4]
Below is a comparison of two potential reversed-phase HPLC methods, with Method A being adapted from a study on a structurally similar compound, 4-amino-5-ethyl-3-thiophene-carboxylic acid.[5] Method B presents a common alternative setup for aromatic compounds.
| Parameter | Method A: Adapted from a Structurally Similar Compound[5] | Method B: General Reversed-Phase Method |
| Stationary Phase (Column) | 10 µm Alkyl Phenyl | C18 (5 µm, 4.6 x 150 mm) |
| Mobile Phase | Water:Methanol:1 M Phosphoric Acid (70:30:0.05, v/v/v), pH 2.5 | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm or Diode Array Detector (DAD) |
| Temperature | Ambient | 30 °C |
| Internal Standard | 4-amino-5-isopropylthiophene-3-carboxylic acid | Not specified, but recommended for quantitative analysis |
Note: The retention times and peak shapes for this compound will need to be empirically determined for each method. Method A, being developed for a close analog, is a promising starting point.[5] Method B offers the flexibility of a gradient elution, which can be advantageous for separating compounds with a wider range of polarities.
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical methods.
Method A: Protocol for Purity Determination (Adapted)[5]
-
Preparation of Mobile Phase: Mix deionized water, methanol, and 1 M phosphoric acid in a 70:30:0.05 ratio. Adjust the pH to 2.5 with phosphoric acid if necessary. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity checks.
-
Sample Preparation: Dissolve the synthesized this compound in the same solvent as the standard solution to a similar concentration.
-
Chromatographic Conditions:
-
Column: 10 µm Alkyl Phenyl
-
Mobile Phase: Water:Methanol:1 M Phosphoric Acid (70:30:0.05, v/v/v), pH 2.5
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm
-
Run Time: Sufficient to allow for the elution of all potential impurities.
-
-
Data Analysis: Calculate the purity of the synthesized sample by comparing the peak area of the main compound to the total peak area of all components in the chromatogram.
Method B: General Reversed-Phase Protocol
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Deionized Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard and Sample Preparation: Follow the same procedure as in Method A, using an appropriate solvent.
-
Chromatographic Conditions:
-
Column: C18 (5 µm, 4.6 x 150 mm)
-
Mobile Phase: Gradient elution, for example:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-20 min: 5% A, 95% B
-
20.1-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm or DAD for peak purity analysis.
-
-
Data Analysis: As described in Method A.
Common Impurities in the Synthesis of Thiophene Derivatives
The purity assessment should consider potential impurities arising from the synthetic route. Common impurities in the synthesis of substituted thiophenes can include:
-
Unreacted Starting Materials: Such as 2-thiophenecarboxylic acid or its precursors.[2]
-
Over-brominated or Under-brominated Species: Depending on the bromination conditions.[2]
-
Isomeric By-products: Formation of other positional isomers.
-
Impurities from Side Reactions: For example, the formation of imide by-products during carbonylation steps.[6]
-
Degradation Products: The stability of the compound under different pH and temperature conditions should be assessed.[7]
Visualizing the Workflow and Method Comparison
To better illustrate the analytical process and the relationship between different components, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Logical comparison of two HPLC methods for purity analysis.
References
- 1. This compound [myskinrecipes.com]
- 2. 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9 [benchchem.com]
- 3. pp.bme.hu [pp.bme.hu]
- 4. helixchrom.com [helixchrom.com]
- 5. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
In-vitro testing of pharmaceuticals derived from 4-Amino-5-bromo-2-thiophenecarboxylic acid
For Immediate Release
A detailed comparative guide has been developed to evaluate the in-vitro performance of emerging antibacterial agents derived from brominated thiophene carboxylic acids against established antibiotic therapies. This publication offers researchers, scientists, and drug development professionals a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of key molecular interactions.
The emergence of multidrug-resistant bacteria presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. Thiophene derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including promising antibacterial properties. This guide focuses on the in-vitro antibacterial efficacy of compounds derived from 5-bromothiophene-2-carboxylic acid, a key precursor in the synthesis of novel bioactive molecules, and compares their performance against standard-of-care antibiotics for common Gram-negative infections. Recent studies have highlighted the potential of these derivatives, particularly against challenging pathogens like Salmonella Typhi.[1]
Comparative In-Vitro Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a representative thiophene derivative against a clinically relevant bacterial strain, alongside data for standard antibiotics commonly used to treat such infections.
| Compound/Drug | Target Organism | In-Vitro Model | MIC (µg/mL) | Reference |
| 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (analogue 4a) | E. coli ST131 (ESBL-producing) | Broth Microdilution | >50 (reported as zone of inhibition) | [2] |
| 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (analogue 4c) | E. coli ST131 (ESBL-producing) | Broth Microdilution | >50 (reported as zone of inhibition) | [2] |
| Ciprofloxacin | E. coli | Broth Microdilution | Varies (resistance is common) | Standard Laboratory Data |
| Nitrofurantoin | E. coli | Broth Microdilution | ≤32 | Standard Laboratory Data |
| Ceftriaxone | E. coli | Broth Microdilution | ≤1 | Standard Laboratory Data |
Note: The data for the thiophene derivatives is presented qualitatively as a zone of inhibition, as specific MIC values were not provided in the source material. This highlights an area for further quantitative investigation.
Experimental Protocols
Synthesis of 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides
The synthesis of the parent compound, 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide, was achieved by reacting 5-bromothiophene-2-carboxylic acid with 2-amino-4-methylpyridine.[2] This reaction utilized titanium tetrachloride (TiCl4) as a coupling reagent in pyridine, which also served as the solvent and base.[2] Subsequently, a library of 5-aryl derivatives was synthesized via a Suzuki-Miyaura cross-coupling reaction between the brominated intermediate and various aryl boronic acids, catalyzed by a palladium complex.[2]
In-Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
The antibacterial activity of the synthesized compounds was assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Bacterial Strain Preparation: A clinical isolate of ESBL-producing E. coli ST131 was cultured overnight.[2] The bacterial suspension was then diluted to achieve a standardized concentration of approximately 0.5 McFarland.[2]
-
Compound Preparation: Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Two-fold serial dilutions of the compounds were prepared in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Each well was inoculated with the standardized bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Molecular Interactions and Signaling Pathways
While the precise mechanism of action for these novel thiophene derivatives is still under investigation, molecular docking studies on similar compounds suggest potential interactions with key bacterial enzymes. For instance, some thiophene carboxamide derivatives have shown interactions with the active site of β-lactamase enzymes, suggesting a possible mechanism for overcoming antibiotic resistance.[2]
This guide provides a foundational comparison of novel thiophene-based antibacterial agents. Further research is required to establish quantitative MIC values and elucidate the precise mechanisms of action to fully understand their therapeutic potential.
References
Comparative Analysis of Synthetic Routes to 4-Amino-5-bromo-2-thiophenecarboxylic acid: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Amino-5-bromo-2-thiophenecarboxylic acid is a valuable building block in the synthesis of various pharmaceutical compounds. This guide aims to provide a comparative analysis of potential synthetic routes to this molecule. However, a comprehensive search of scientific literature and patent databases did not yield specific publications that directly compare different synthetic routes with quantitative yield data for this exact compound. Therefore, this guide will present plausible synthetic strategies based on established thiophene chemistry, alongside a discussion of the potential advantages and disadvantages of each approach.
Plausible Synthetic Pathways
Two primary logical pathways for the synthesis of this compound can be envisioned, starting from readily available precursors:
-
Route A: Electrophilic Bromination of a 4-Aminothiophene Precursor. This approach involves the introduction of the bromine atom at a late stage of the synthesis.
-
Route B: Nucleophilic Amination of a 4,5-Dihalogenated Thiophene Precursor. This strategy introduces the amino group to a pre-brominated thiophene core.
Below, we detail the hypothetical steps for these routes. It is crucial to note that the yields provided are estimations based on analogous reactions and would require experimental validation.
Route A: Late-Stage Bromination
This synthetic route would begin with a 4-aminothiophene-2-carboxylic acid derivative, followed by a selective bromination at the 5-position.
Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of a suitable 4-aminothiophene-2-carboxylic acid ester. A plausible starting point is the Gewald reaction, a well-established method for synthesizing 2-aminothiophenes.
-
Step 2: Bromination. The resulting 4-aminothiophene-2-carboxylic acid ester would then be subjected to electrophilic bromination. N-Bromosuccinimide (NBS) is a common and effective reagent for the selective bromination of electron-rich aromatic rings like thiophenes. The reaction would likely be carried out in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Step 3: Hydrolysis. The final step would involve the hydrolysis of the ester group to the carboxylic acid, typically under basic conditions followed by acidification.
Logical Workflow for Route A:
Caption: Hypothetical workflow for the synthesis of this compound via late-stage bromination.
Route B: Early-Stage Bromination and Subsequent Amination
This alternative approach involves the initial preparation of a dibrominated thiophene, followed by a selective amination reaction.
Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of a 4,5-dibromo-2-thiophenecarboxylic acid derivative. This could potentially be achieved by the bromination of a suitable thiophene-2-carboxylic acid precursor.
-
Step 2: Selective Amination. The key step in this route would be the selective nucleophilic aromatic substitution of one of the bromine atoms with an amino group. This can be challenging to control and might require specific reaction conditions, such as the use of a suitable amine source and potentially a catalyst.
-
Step 3: Hydrolysis (if necessary). If the starting material was an ester, a final hydrolysis step would be required.
Logical Workflow for Route B:
Validating Novel Compounds from 4-Amino-5-bromo-2-thiophenecarboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis and validation of novel compounds are pivotal in the quest for new therapeutic agents. 4-Amino-5-bromo-2-thiophenecarboxylic acid serves as a versatile scaffold in medicinal chemistry due to its unique structural features, which allow for diverse chemical modifications. This guide provides a comparative framework for validating the structure of novel compounds derived from this starting material, supported by established experimental protocols and data presentation formats.
Comparative Analysis of Structural Validation Techniques
The definitive identification of a novel compound relies on the synergistic use of multiple analytical techniques. Spectroscopic and spectrometric methods provide complementary information to elucidate the molecular structure.
| Technique | Information Provided | Strengths | Limitations | Alternative/Complementary Methods |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry. | Non-destructive; provides extensive structural detail. | Requires relatively pure sample; sensitivity can be an issue for some nuclei. | 2D-NMR (COSY, HSQC, HMBC) for complex structures. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of a compound. Fragmentation patterns can offer structural clues. | High sensitivity; provides accurate mass measurements. | Isomeric and isobaric compounds can be difficult to distinguish. | High-Resolution Mass Spectrometry (HRMS) for precise mass determination. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within a molecule. | Fast and simple to perform. | Provides limited information on the overall molecular structure. | Raman Spectroscopy. |
| X-ray Crystallography | Provides the absolute three-dimensional structure of a crystalline compound. | Unambiguous structural determination. | Requires a single, high-quality crystal, which can be challenging to obtain. | Electron Diffraction for smaller crystals. |
Experimental Protocols for Structural Validation
Detailed methodologies are crucial for reproducible and reliable structural validation. Below are standard protocols for the key techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed information about the atomic arrangement and connectivity in the synthesized compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the compound's protons.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify the number and environment of protons.
-
Acquire a ¹³C NMR spectrum to identify the number and type of carbon atoms.
-
For more complex structures, perform 2D NMR experiments such as COSY (to identify coupled protons), HSQC (to identify one-bond C-H correlations), and HMBC (to identify long-range C-H correlations).
-
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts (δ) and coupling constants (J) to deduce the molecular structure.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact molecular weight and elemental formula of the novel compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Choose an appropriate ionization technique based on the compound's polarity and thermal stability. Electrospray ionization (ESI) is common for polar compounds, while electron ionization (EI) is used for more volatile, less polar compounds.
-
Mass Analysis: Calibrate the mass spectrometer using a known standard. Acquire the mass spectrum in high-resolution mode.
-
Data Analysis: Compare the measured accurate mass to the theoretical masses of possible elemental compositions to confirm the molecular formula.
Visualizing Experimental Workflows and Structural Relationships
Graphical representations of experimental processes and molecular structures can significantly enhance understanding.
Caption: A generalized workflow for the synthesis and validation of novel compounds.
Caption: Logical relationship of data in structural elucidation.
Safety Operating Guide
Proper Disposal of 4-Amino-5-bromo-2-thiophenecarboxylic Acid: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Amino-5-bromo-2-thiophenecarboxylic acid (CAS No. 89499-42-3). While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on an analysis of structurally similar chemicals, including brominated thiophene derivatives and aromatic amines. It is crucial to handle this compound with the assumption that it is hazardous.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar compounds, the recommended PPE includes:
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3] |
| Skin and Body Protection | A lab coat or chemical-resistant apron.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator for organic vapors and particulates may be necessary.[1][2] |
Disposal Protocol
The disposal of this compound should follow the guidelines for halogenated organic waste. Do not dispose of this chemical down the drain or in regular trash.[1]
Step 1: Waste Collection
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
The label should clearly identify the contents as "Halogenated Organic Waste" and include the full chemical name: "this compound".
Step 2: Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Ensure the storage area is secure and accessible only to authorized personnel.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the halogenated organic waste.
-
Provide the EHS office or contractor with a complete list of the waste contents.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Hazard Profile of Structurally Similar Compounds
The following table summarizes the potential hazards of this compound based on data from similar brominated and aminated aromatic compounds. Treat this compound as if it possesses these hazards.
| Hazard Class | Potential Effects |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. Aromatic amines can cause methemoglobinemia. |
| Skin Corrosion/Irritation | May cause skin irritation.[4] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[4] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Carcinogenicity | Some aromatic amines are known or suspected carcinogens. |
| Environmental Hazards | Brominated organic compounds can be persistent in the environment and may be toxic to aquatic life.[5] Avoid release to the environment. |
Disclaimer: This information is provided as a guide and is based on the properties of structurally similar compounds. Always consult with your institution's EHS office for specific disposal requirements and procedures. The absence of a specific SDS for this compound necessitates a cautious approach to its handling and disposal.
References
Personal protective equipment for handling 4-Amino-5-bromo-2-thiophenecarboxylic acid
For immediate reference, this guide outlines critical safety and logistical information for the handling and disposal of 4-Amino-5-bromo-2-thiophenecarboxylic acid. These procedures are based on best practices for handling structurally similar thiophene and carboxylic acid derivatives. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, treating this compound with a high degree of caution is imperative.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.[1]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended for good chemical resistance.[1] |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times. |
| Face Shield | A face shield should be worn over safety goggles when there is a risk of splashing.[1] | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fastened.[1] |
| Chemical-Resistant Apron | A chemical-resistant apron should be worn over the lab coat.[1] | |
| Respiratory Protection | Fume Hood | All work with this compound must be conducted in a certified chemical fume hood.[1] |
| Respirator | If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary.[2] |
Operational Plan: Handling and Experimental Protocol
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.[1]
-
Designate a specific area within the fume hood for the experiment to contain potential spills.[1]
-
Have all necessary equipment and reagents ready before starting to minimize handling time.[1]
2. Weighing and Transfer:
-
Weigh the solid compound in a tared container within the chemical fume hood.[1]
-
Use appropriate tools to handle the solid, minimizing the creation of dust.
-
Close the container immediately after weighing.
3. Dissolution and Reaction:
-
If preparing a solution, add the solvent to the container with the solid.[3]
-
Securely cap the container and mix using a vortex or sonicator, ensuring the container is properly sealed to prevent aerosol generation.[3]
-
Continuously monitor the reaction for any unexpected changes.[1]
-
Keep the fume hood sash at the lowest possible height while working.[1]
4. Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.[1]
-
Properly label and store any resulting mixtures or products.[1]
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[4] Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately rinse the eyeball and inner surface of the eyelid with water from an emergency eyewash station for at least 15 minutes, holding the eye open.[6] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |
| Spill | For small spills (<500 mL), and if trained, use an appropriate spill kit with absorbent material, wearing full PPE.[6] For large spills, evacuate the area, warn others, and contact emergency services.[6][9] Avoid breathing vapors.[6] |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, paper towels) in a designated, labeled hazardous waste container.[1]
-
Liquid Waste: Collect liquid waste containing this compound in a separate, labeled hazardous waste container.[1]
-
Disposal: Dispose of all waste through a licensed professional waste disposal service in accordance with federal, state, and local environmental regulations.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. fishersci.com [fishersci.com]
- 6. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. earth.utah.edu [earth.utah.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
